molecular formula C24H21N3O2 B609018 MI-192

MI-192

Cat. No.: B609018
M. Wt: 383.4 g/mol
InChI Key: GTLTXEIKQVWSRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MI-192 is an inhibitor of histone deacetylases (HDACs) that preferentially inhibits HDAC2 (IC50 = 30 nM) and HDAC3 (IC50 = 16 nM) over HDAC1, 4, 6, 7, and 8 (IC50s = 4.8, 5, >10, 4.1, and >10 μM, respectively).

Properties

IUPAC Name

N-(2-aminophenyl)-4-[(4-methylidene-1-oxo-3H-isoquinolin-2-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2/c1-16-14-27(24(29)20-7-3-2-6-19(16)20)15-17-10-12-18(13-11-17)23(28)26-22-9-5-4-8-21(22)25/h2-13H,1,14-15,25H2,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLTXEIKQVWSRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CN(C(=O)C2=CC=CC=C12)CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Multifaceted Mechanism of Action of microRNA-192: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MicroRNA-192 (miR-192) is a small non-coding RNA that has emerged as a critical regulator of gene expression in a multitude of physiological and pathological processes. Initially identified as MI-192, this microRNA exerts its influence post-transcriptionally, primarily by binding to the 3' untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression. Its mechanism of action is complex, with miR-192 functioning as both a tumor suppressor and an oncogene, depending on the cellular context and tissue type. This guide provides an in-depth technical overview of the molecular mechanisms of miR-192, focusing on its validated targets, involvement in key signaling pathways, and the experimental methodologies used to elucidate its function.

Core Mechanism: Post-Transcriptional Gene Regulation

The primary mechanism of action of miR-192 is the post-transcriptional regulation of gene expression. Mature miR-192 is incorporated into the RNA-induced silencing complex (RISC), which then guides the complex to target mRNAs containing partially complementary sequences in their 3'-UTRs. This interaction typically results in the inhibition of protein translation or the degradation of the mRNA transcript, effectively silencing the target gene.

Validated Molecular Targets of miR-192

The functional effects of miR-192 are dictated by the specific genes it regulates. Numerous studies have validated a range of direct targets, with significant implications for diseases such as cancer and diabetic nephropathy.

Table 1: Validated Direct Targets of miR-192 and Their Functional Consequences

Target GeneDisease ContextFunctional Consequence of miR-192-Mediated RepressionSupporting Evidence
RB1 (Retinoblastoma 1)Lung CancerInhibition of cell proliferation and induction of apoptosis.[1]Luciferase reporter assays confirmed direct binding of miR-192 to the RB1 3'-UTR. Overexpression of miR-192 led to decreased RB1 mRNA and protein levels.[1]
MDM2 (Mouse double minute 2 homolog)Multiple MyelomaUpregulation of p53 activity, leading to cell cycle arrest and apoptosis.[2]Luciferase assays demonstrated that miR-192 directly targets the MDM2 3'-UTR. Ectopic expression of miR-192 reduced MDM2 protein levels.[2]
ZEB1/ZEB2 (Zinc Finger E-Box Binding Homeobox 1/2)Diabetic Nephropathy, CancerInhibition of epithelial-to-mesenchymal transition (EMT) and fibrosis.[3][4][5][6]miR-192 overexpression led to decreased ZEB1/2 expression and a subsequent increase in E-cadherin levels.[5][6][7]
CAV1 (Caveolin 1)Breast CancerInhibition of cell proliferation and induction of apoptosis.[8][9]Direct targeting of the CAV1 3'-UTR by miR-192 was validated using luciferase reporter assays.[9][10]
YAP1 (Yes-associated protein 1)Hypoxic-Ischemic Brain DamageProtection against neuronal apoptosis.A direct targeting relationship between miR-192-5p and YAP1 has been reported.

Involvement in Key Signaling Pathways

The regulatory effects of miR-192 are often mediated through its modulation of critical intracellular signaling pathways.

The p53 Signaling Pathway

miR-192 is a transcriptional target of the tumor suppressor p53 and, in a positive feedback loop, can enhance p53 activity by targeting MDM2, a negative regulator of p53.[2][11] This interplay is crucial for inducing cell cycle arrest and apoptosis in response to cellular stress.

p53_pathway p53 p53 miR192 miR-192 p53->miR192 Upregulates p21 p21 p53->p21 Activates Apoptosis Apoptosis p53->Apoptosis Induces MDM2 MDM2 miR192->MDM2 Inhibits MDM2->p53 Inhibits CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Induces

miR-192 in the p53 signaling pathway.
TGF-β Signaling Pathway

In the context of diabetic nephropathy, transforming growth factor-beta (TGF-β) induces the expression of miR-192.[3][4][12] miR-192 then contributes to renal fibrosis by downregulating the expression of ZEB1 and ZEB2, which are repressors of collagen expression.[3][4]

TGFb_pathway TGFb TGF-β miR192 miR-192 TGFb->miR192 Induces ZEB1_2 ZEB1/2 miR192->ZEB1_2 Inhibits Collagen Collagen ZEB1_2->Collagen Represses Fibrosis Renal Fibrosis Collagen->Fibrosis Contributes to qpcr_workflow RNA_Isolation Total RNA Isolation cDNA_Synthesis Reverse Transcription (cDNA Synthesis) RNA_Isolation->cDNA_Synthesis qPCR Quantitative PCR cDNA_Synthesis->qPCR Data_Analysis Data Analysis (ΔΔCt Method) qPCR->Data_Analysis

References

In-Depth Technical Guide to the Biological Targets of MI-192

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MI-192 is a potent and selective small-molecule inhibitor of histone deacetylases (HDACs), demonstrating significant promise in preclinical cancer studies. This document provides a comprehensive technical overview of the biological targets of this compound, including quantitative data on its inhibitory activity, detailed experimental protocols for target validation, and a description of the key signaling pathways modulated by its activity. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals engaged in the study of HDAC inhibitors and their therapeutic applications.

Primary Biological Targets of this compound

This compound is a benzamide-family inhibitor that exhibits high selectivity for specific Class I histone deacetylases. Its primary biological targets have been identified as HDAC2 and HDAC3 .[1] It shows significantly less activity against other HDAC isoforms, including HDAC1, HDAC4, HDAC6, HDAC7, and HDAC8.[1] This selectivity profile suggests a more targeted mechanism of action compared to pan-HDAC inhibitors, potentially leading to a more favorable therapeutic window.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against its primary targets has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

TargetIC50 (nM)
HDAC230
HDAC316
HDAC14,800
HDAC45,000
HDAC6>10,000
HDAC74,100
HDAC8>10,000
Data sourced from Cayman Chemical product information, referencing Boissinot, M., et al. (2012).[1]

Experimental Protocols

The determination of the biological targets and inhibitory activity of this compound involves standard biochemical and cell-based assays. The following sections provide a generalized methodology for these key experiments, based on common practices in the field.

In Vitro HDAC Enzymatic Inhibition Assay

This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of purified HDAC proteins.

Objective: To determine the IC50 values of this compound against a panel of HDAC isoforms.

Materials:

  • Recombinant human HDAC1, HDAC2, HDAC3, HDAC4, HDAC6, HDAC7, and HDAC8 enzymes.

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Developer solution (e.g., Trypsin and Trichostatin A in assay buffer).

  • This compound compound stock solution in DMSO.

  • 384-well black microplates.

  • Fluorescence microplate reader.

Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Prepare serial dilutions of this compound B Prepare HDAC enzyme solutions C Prepare substrate solution G Add substrate to initiate reaction C->G D Dispense this compound dilutions to microplate E Add HDAC enzyme to wells D->E F Incubate at 37°C E->F F->G H Incubate at 37°C G->H I Add developer solution to stop reaction H->I J Read fluorescence on plate reader I->J K Plot dose-response curves J->K L Calculate IC50 values K->L

Workflow for In Vitro HDAC Enzymatic Inhibition Assay

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • Add the diluted this compound and the respective HDAC enzyme to the wells of a 384-well microplate.

  • Incubate the plate for a defined period (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate.

  • Incubate the reaction for a further period (e.g., 30 minutes) at 37°C.

  • Stop the reaction and develop the fluorescent signal by adding the developer solution.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 355 nm and emission at 460 nm).

  • Plot the fluorescence intensity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Apoptosis Assay

This assay assesses the ability of this compound to induce programmed cell death in cancer cell lines.

Objective: To determine the effect of this compound on the induction of apoptosis in acute myeloid leukemia (AML) cell lines.

Materials:

  • AML cell lines (e.g., U937, HL60, Kasumi-1).

  • Cell culture medium and supplements.

  • This compound compound stock solution in DMSO.

  • Annexin V-FITC and Propidium Iodide (PI) staining kit.

  • Flow cytometer.

Workflow:

G cluster_treatment Cell Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis A Seed AML cells in culture plates B Treat cells with varying concentrations of this compound A->B C Incubate for a specified time (e.g., 48-72 hours) B->C D Harvest cells C->D E Wash cells with PBS D->E F Resuspend in binding buffer E->F G Add Annexin V-FITC and PI F->G H Incubate in the dark G->H I Acquire data on a flow cytometer H->I J Analyze dot plots to quantify apoptotic cells I->J

Workflow for Cellular Apoptosis Assay

Procedure:

  • Culture AML cells to the desired density.

  • Treat the cells with a range of concentrations of this compound (e.g., 0.1-0.4 µM) for a specified duration (e.g., 48 or 72 hours).[1]

  • Harvest the cells and wash them with phosphate-buffered saline (PBS).

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and propidium iodide to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells.

Signaling Pathways Modulated by this compound

By inhibiting HDAC2 and HDAC3, this compound influences the acetylation status of histone and non-histone proteins, leading to the modulation of various cellular signaling pathways. The primary consequence of HDAC inhibition is an increase in histone acetylation, which leads to a more open chromatin structure and altered gene expression.

G MI192 This compound HDAC2_3 HDAC2 / HDAC3 MI192->HDAC2_3 Inhibits Histones Histone Proteins HDAC2_3->Histones Deacetylates Acetylation Increased Histone Acetylation Histones->Acetylation Acetylation State Chromatin Relaxed Chromatin Structure Acetylation->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Differentiation Induction of Differentiation Gene_Expression->Differentiation Apoptosis Promotion of Apoptosis Gene_Expression->Apoptosis

Signaling Pathway of this compound Action

The downstream effects of this compound-mediated HDAC inhibition in cancer cells include:

  • Induction of Differentiation: In acute myeloid leukemia cell lines, this compound has been shown to induce cellular differentiation.[1] This is a critical anti-cancer mechanism, as it can halt the uncontrolled proliferation of undifferentiated cancer cells.

  • Promotion of Apoptosis: this compound promotes programmed cell death (apoptosis) in leukemic cells.[1] This is achieved through the altered expression of pro- and anti-apoptotic genes, tipping the cellular balance towards cell death.

Conclusion

This compound is a selective inhibitor of HDAC2 and HDAC3 with demonstrated anti-leukemic activity in vitro. Its mechanism of action involves the induction of differentiation and apoptosis, driven by the modulation of gene expression secondary to histone hyperacetylation. The data and protocols presented in this guide provide a foundational understanding of the biological targets and cellular effects of this compound, supporting its further investigation as a potential therapeutic agent. Researchers are encouraged to utilize these methodologies to explore the full therapeutic potential of this promising compound.

References

discovery and development of MI-192

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Discovery and Development of MI-192: A Review of Two Potential Candidates

The inquiry for "this compound" suggests a potential reference to two distinct entities in the field of biomedical research: the microRNA miR-192, a key regulator in various diseases, and ICP-192 (Gunagratinib), a targeted cancer therapeutic. This guide provides a comprehensive overview of both, addressing their discovery, mechanisms of action, and roles in disease, presented for researchers, scientists, and drug development professionals.

Part 1: MicroRNA-192 (miR-192)

MicroRNA-192 (miR-192) is a small non-coding RNA molecule that plays a crucial role in post-transcriptional gene regulation.[1] Its dysregulation has been implicated in a variety of pathological processes, including cancer and diabetic nephropathy, making it a significant biomarker and a potential therapeutic target.[1][2]

Discovery and Biogenesis

Located on human chromosome 11q13.1, the gene for miR-192 produces two mature transcripts: miR-192-5p and miR-192-3p.[1][2][3] The biogenesis of miR-192 follows the canonical microRNA processing pathway, starting with transcription into a primary miRNA (pri-miRNA), which is then processed into a precursor miRNA (pre-miRNA) and finally into the mature miRNA duplex.[1]

Mechanism of Action and Signaling Pathways

miR-192 primarily functions as a tumor suppressor by regulating specific genes and signaling pathways.[1] It can influence cell proliferation, migration, invasion, and apoptosis.[1][4]

Tumor Suppression: In several cancers, including lung cancer and multiple myeloma, miR-192 acts as a tumor suppressor.[4][5] It has been shown to directly target retinoblastoma 1 (RB1), a key regulator of cell cycle progression.[4] Overexpression of miR-192 leads to decreased RB1 levels, inhibiting cell proliferation and inducing apoptosis.[4]

Regulation of the p53/MDM2 Loop: In multiple myeloma, miR-192 is a positive regulator of the tumor suppressor p53.[5] It targets MDM2, a negative regulator of p53, thereby enhancing p53's tumor-suppressive functions.[5]

Role in Diabetic Nephropathy: The role of miR-192 in diabetic nephropathy (DN) is complex, exhibiting a dual function.[2][3] Low serum levels of miR-192 may be an early predictor of DN, while high levels in renal tissues and urine could indicate disease progression.[2] Mechanistically, miR-192 interacts with targets like ZEB1/2 and signaling pathways such as SMAD/TGF-β and PTEN/PI3K/AKT, contributing to the pathogenesis of DN.[2]

Signaling Pathway of miR-192 in Cancer

miR192_Cancer_Pathway cluster_upstream Upstream Regulators cluster_mirna microRNA cluster_downstream Downstream Targets & Pathways cluster_cellular_effects Cellular Effects p53 p53 miR-192 miR-192 p53->miR-192 Induces Tumor_Suppression Tumor Suppression p53->Tumor_Suppression Apoptosis Apoptosis p53->Apoptosis MDM2 MDM2 miR-192->MDM2 Inhibits RB1 RB1 miR-192->RB1 Inhibits ZEB1_2 ZEB1_2 miR-192->ZEB1_2 Inhibits MDM2->p53 Inhibits Cell_Proliferation_Inhibition Inhibition of Cell Proliferation RB1->Cell_Proliferation_Inhibition

Caption: miR-192 signaling in cancer, highlighting its tumor-suppressive role.

Experimental Protocols

Cell Viability Assay (MTT Assay):

  • Seed cells (e.g., A549 lung cancer cells) in 96-well plates.

  • Transfect cells with miR-192 mimics or a negative control.

  • After a specified incubation period (e.g., 48 hours), add MTT solution to each well and incubate.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.[4]

Apoptosis Assay (Flow Cytometry):

  • Transfect cells with miR-192 mimics or a negative control.

  • After incubation, harvest and wash the cells.

  • Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

  • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.[4]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression:

  • Extract total RNA from cells or tissues.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform qRT-PCR using specific primers for miR-192 and target genes (e.g., RB1, MDM2).

  • Use a housekeeping gene (e.g., GAPDH) for normalization.

  • Calculate the relative gene expression using the 2-ΔΔCt method.[4][5]

Part 2: ICP-192 (Gunagratinib)

ICP-192, also known as Gunagratinib, is a highly selective pan-fibroblast growth factor receptor (FGFR) inhibitor developed for the treatment of solid tumors with FGFR gene alterations.[6]

Discovery and Development

Developed by InnoCare Pharma, Gunagratinib is an investigational drug currently undergoing clinical trials in China and the United States.[6] It has been granted Orphan Drug Designation by the U.S. Food and Drug Administration (FDA) for the treatment of cholangiocarcinoma.[6]

Mechanism of Action

Gunagratinib targets the FGFR signaling pathway, which, when aberrantly activated, can drive the growth and proliferation of various cancers. By inhibiting FGFRs, ICP-192 aims to block these oncogenic signals.

Experimental Workflow for ICP-192 Clinical Trial

ICP192_Clinical_Trial_Workflow Patient_Screening Patient Screening (Advanced Solid Tumors with FGFR alterations) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Phase_I Phase I: Dose Escalation (9-15 patients) Informed_Consent->Phase_I Phase_II Phase II: Dose Expansion (Urothelial Carcinoma or Cholangiocarcinoma, 30 patients) Phase_I->Phase_II Determine Recommended Phase 2 Dose Treatment ICP-192 Administration Phase_II->Treatment Tumor_Assessment Tumor Assessment (RECIST 1.1) Treatment->Tumor_Assessment Safety_Monitoring Safety & Tolerability Monitoring Treatment->Safety_Monitoring Data_Analysis Data Analysis (ORR, DCR, etc.) Tumor_Assessment->Data_Analysis Safety_Monitoring->Data_Analysis

Caption: A simplified workflow of the Phase I/II clinical trial for ICP-192.

Clinical Trial Data

A multi-center, open-label, Phase I/II clinical study (NCT04565275) is evaluating the safety and efficacy of ICP-192 in patients with advanced solid tumors harboring FGFR gene alterations.[7]

Table 1: Efficacy of Gunagratinib (ICP-192) in Patients with FGF/FGFR Gene Aberrations (as of Feb 2021) [6]

Efficacy EndpointValue
Overall Response Rate (ORR)33.3%
Complete Response (CR)8.3% (1 patient)
Partial Response (PR)25% (3 patients)
Stable Disease (SD)58.3% (7 patients)
Disease Control Rate (DCR)91.7%

Data from 12 patients who had completed at least one tumor assessment.

Safety and Tolerability: As of February 2021, Gunagratinib has demonstrated a good safety and tolerance profile in a total of 30 treated patients, with the maximum tolerated dose (MTD) not yet reached.[6]

Experimental Protocols in Clinical Trials

Patient Eligibility Criteria (Phase I):

  • Histologically or cytologically confirmed unresectable or metastatic advanced malignant solid tumors.

  • Progression under standard treatment, recurrence, intolerance to standard regimens, or no available standard treatment.[7]

Patient Eligibility Criteria (Phase II):

  • Confirmed FGFR gene alteration.

  • Urothelial carcinoma or cholangiocarcinoma.

  • At least one measurable lesion according to RECIST 1.1.

  • ECOG performance status of 0-1.

  • Life expectancy of more than 3 months.[7]

Tumor Assessment:

  • Tumor response is evaluated according to the Response Evaluation Criteria in Solid Tumors, version 1.1 (RECIST 1.1).[7]

References

MI-192 in vitro vs in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to microRNA-192 (miR-192) In Vitro and In Vivo Studies

Introduction

This technical guide provides a comprehensive overview of the current understanding of microRNA-192 (miR-192), a small non-coding RNA molecule that plays a crucial role in regulating gene expression post-transcriptionally.[1][2] Extensive in vitro and in vivo research has demonstrated the multifaceted involvement of miR-192 in a wide array of physiological and pathological processes, including cell proliferation, apoptosis, and the pathogenesis of various diseases such as diabetic nephropathy and cancer.[1][3][4] This document summarizes key experimental findings, details common methodologies, and visualizes the signaling pathways influenced by miR-192 to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Quantitative Data Summary

The following tables summarize the quantitative findings from various studies on miR-192, highlighting its effects in different experimental models.

Table 1: In Vitro Effects of miR-192 Modulation

Cell LineExperimental ConditionEffect of miR-192 OverexpressionQuantitative FindingReference
A549, H460, 95D (Lung Cancer)Transfection with miR-192 mimicsInhibition of cell proliferation48.4% decrease in relative cell viability in A549 cells (P < 0.05)[4]
A549 (Lung Cancer)Transfection with miR-192 mimicsInduction of apoptosis>4-fold increase in apoptosis rate compared to controls[4]
MM1s (Multiple Myeloma)Transfection with miR-192 and treatment with MI-219 (MDM2 inhibitor)Enhanced apoptosis27% ± 3% apoptosis at 2.5 µM MI-219 (p < 0.0002)[5]
Porcine Granulosa CellsTransfection with miR-192 mimicsDecreased cell proliferationSignificant decrease in proliferation rate (p < 0.05)[6]
NIT-1 (Pancreatic β-cell line)Ectopic expression of miR-192Inhibition of cell proliferation and promotion of apoptosisData not quantified in abstract[7]

Table 2: In Vivo Effects of miR-192 Modulation

Animal ModelExperimental ConditionEffect of miR-192 ModulationQuantitative FindingReference
Nude Mice (Lung Cancer Xenograft)Tumorigenesis assay with miR-192 overexpressionInhibition of tumorigenesisData not quantified in abstract[4]
Nude Mice (Multiple Myeloma Xenograft)Combined treatment with miR-192 and MI-219Reduced tumor volume5-fold reduction in tumor volume (from 5390 ± 993 mm³ to 2100 ± 560 mm³; p < 0.01)[5]
Streptozotocin-induced Diabetic RatsInduction of type 1 diabetesElevated serum levels of miR-192Data not quantified in abstract[7]

Key Signaling Pathways Involving miR-192

miR-192 exerts its biological functions by targeting various mRNAs, thereby influencing several critical signaling pathways.

One of the well-documented pathways involves the p53/MDM2 autoregulatory loop.[8] In multiple myeloma, miR-192, along with miR-194 and miR-215, are direct regulators of MDM2, a key negative regulator of the tumor suppressor p53.[8] By targeting MDM2, these microRNAs can enhance p53 activity, leading to cell cycle arrest and apoptosis.[8]

p53_MDM2_pathway p53 p53 MDM2 MDM2 p53->MDM2 activates Apoptosis Cell Cycle Arrest Apoptosis p53->Apoptosis induces MDM2->p53 inhibits miR192 miR-192 miR192->MDM2 inhibits

p53/MDM2 autoregulatory loop regulated by miR-192.

In the context of diabetic nephropathy, miR-192 is implicated in the TGF-β/Smad signaling pathway, a key driver of fibrosis.[3] It targets E-box repressors like ZEB1/2 (SIP1), which are negative regulators of collagen expression.[3] Upregulation of miR-192 in response to TGF-β leads to the suppression of these repressors, resulting in increased extracellular matrix deposition and fibrosis.[3]

TGFb_pathway TGFb TGF-β miR192 miR-192 TGFb->miR192 induces ZEB1_2 ZEB1/2 (SIP1) miR192->ZEB1_2 inhibits Collagen Collagen (Fibrosis) ZEB1_2->Collagen inhibits

TGF-β signaling pathway involving miR-192 in fibrosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of common experimental protocols used in miR-192 research.

In Vitro Experimental Workflow

In vitro studies on miR-192 typically involve the modulation of its expression in cultured cells to observe the phenotypic and molecular consequences.

in_vitro_workflow cluster_cell_culture Cell Culture cluster_transfection Transfection cluster_assays Functional Assays cluster_molecular_analysis Molecular Analysis Cell_Seeding Cell Seeding Transfection Transfection with miR-192 mimic/inhibitor Cell_Seeding->Transfection Proliferation Proliferation Assay (e.g., MTT, EdU) Transfection->Proliferation Apoptosis Apoptosis Assay (e.g., Annexin V, Caspase activity) Transfection->Apoptosis Migration Migration/Invasion Assay (e.g., Transwell) Transfection->Migration RNA_Extraction RNA Extraction Transfection->RNA_Extraction Protein_Extraction Protein Extraction Transfection->Protein_Extraction Luciferase_Assay Dual-Luciferase Reporter Assay (Target validation) Transfection->Luciferase_Assay Co-transfection with reporter plasmid qRT_PCR qRT-PCR (miR-192 & target gene expression) RNA_Extraction->qRT_PCR Western_Blot Western Blot (Target protein expression) Protein_Extraction->Western_Blot

General workflow for in vitro studies of miR-192 function.

Cell Culture and Transfection:

  • Cells of interest (e.g., cancer cell lines, primary cells) are cultured in appropriate media and conditions.

  • For gain-of-function studies, cells are transfected with synthetic miR-192 mimics or expression vectors. For loss-of-function studies, miR-192 inhibitors (antagomirs) are used. Transfection is typically performed using lipid-based reagents.

Functional Assays:

  • Proliferation Assays: Cell viability is assessed using assays like MTT or by measuring DNA synthesis via EdU incorporation.[4]

  • Apoptosis Assays: Apoptosis is quantified by flow cytometry using Annexin V/PI staining or by measuring the activity of caspases.[4][5]

  • Migration and Invasion Assays: The effect on cell motility is evaluated using Transwell chamber assays.

Molecular Analyses:

  • qRT-PCR: The expression levels of miR-192 and its target mRNAs are quantified using quantitative real-time PCR.

  • Western Blotting: Changes in the protein levels of target genes are determined by Western blot analysis.[5]

  • Dual-Luciferase Reporter Assay: To validate direct targeting, a reporter plasmid containing the 3'-UTR of the putative target gene downstream of a luciferase gene is co-transfected with the miR-192 mimic. A decrease in luciferase activity indicates direct binding.[4]

In Vivo Experimental Workflow

In vivo studies are essential to validate the physiological and pathological roles of miR-192 in a whole-organism context.

in_vivo_workflow cluster_animal_model Animal Model cluster_treatment Treatment cluster_monitoring Monitoring and Endpoint Analysis Model_Selection Selection of Animal Model (e.g., Nude mice, Diabetic rats) Cell_Injection Subcutaneous/Orthotopic Injection of Modified Cells Model_Selection->Cell_Injection Systemic_Delivery Systemic/Local Delivery of miR-192 mimics/inhibitors Model_Selection->Systemic_Delivery Tumor_Measurement Tumor Growth Measurement Cell_Injection->Tumor_Measurement Blood_Analysis Blood/Urine Sample Analysis Systemic_Delivery->Blood_Analysis Tissue_Harvesting Tissue Harvesting at Endpoint Tumor_Measurement->Tissue_Harvesting Blood_Analysis->Tissue_Harvesting Histology Histological Analysis (H&E, IHC) Tissue_Harvesting->Histology Molecular_Analysis Molecular Analysis of Tissues (qRT-PCR, Western Blot) Tissue_Harvesting->Molecular_Analysis

References

MI-192 in Cancer Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The nomenclature "MI-192" presents a potential ambiguity in cancer biology literature, referring to both a crucial microRNA, miR-192, and a distinct small molecule inhibitor of histone deacetylases (HDACs). This guide provides a comprehensive overview of both entities, with a primary focus on the extensively researched miR-192 due to the preponderance of available data.

MicroRNA-192 (miR-192) is a small non-coding RNA that plays a complex and often contradictory role in tumorigenesis. Its expression is dysregulated in a multitude of cancers, where it can function as either a tumor suppressor or an oncogene depending on the cellular context. miR-192 is deeply integrated into key cancer-related signaling networks, most notably the p53 pathway.

Conversely, the small molecule this compound is a potent and selective inhibitor of HDAC2 and HDAC3. While research on this compound is less extensive, it has shown promise in inducing differentiation and apoptosis in acute myeloid leukemia cell lines. This document will delineate the mechanisms of action, key signaling pathways, and available quantitative data for both miR-192 and the HDAC inhibitor this compound, providing a clear and structured resource for the scientific community.

MicroRNA-192 (miR-192): A Dual-Faceted Regulator in Cancer

MicroRNA-192 is a key post-transcriptional regulator of gene expression, influencing a wide array of cellular processes including proliferation, apoptosis, cell cycle, and migration.[1][2][3] Its role in cancer is highly context-dependent, exhibiting both tumor-suppressive and oncogenic functions across different cancer types.[1][2]

Mechanism of Action

miR-192 exerts its function by binding to the 3' untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression.[4] The primary transcript of the MIR192 gene, located on chromosome 11, is processed into two mature strands: miR-192-5p (the guide strand) and miR-192-3p (the passenger strand).[1][5] Both strands have been shown to target genes involved in cancer progression.[1]

Signaling Pathways Regulated by miR-192

miR-192 is a critical node in several signaling pathways central to cancer biology.

A significant body of evidence links miR-192 to the p53 tumor suppressor pathway. miR-192 is a transcriptional target of p53, meaning that activation of p53 leads to an increase in miR-192 levels.[6][7] In a feedback loop, miR-192 can then target and suppress MDM2, a key negative regulator of p53.[6] This leads to the stabilization and activation of p53, enhancing its tumor-suppressive functions like cell cycle arrest and apoptosis.[6][7][8] This interplay forms a crucial auto-regulatory loop that amplifies the p53 response to cellular stress.[6]

p53_MDM2_miR192_pathway p53 p53 miR192 miR-192 p53->miR192 activates CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis MDM2 MDM2 MDM2->p53 inhibits miR192->MDM2 inhibits

Figure 1: The p53-MDM2-miR-192 feedback loop.

In some cancers, such as cholangiocarcinoma, miR-192-5p has been shown to be highly expressed and to promote proliferation and inhibit apoptosis by activating the MEK/ERK signaling pathway.[9] Overexpression of miR-192-5p can lead to increased phosphorylation of MEK1/2 and ERK1/2, key components of this pro-proliferative pathway.[9]

MEK_ERK_miR192_pathway miR192 miR-192-5p MEK p-MEK1/2 miR192->MEK activates ERK p-ERK1/2 MEK->ERK activates Proliferation Proliferation ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis inhibits

Figure 2: miR-192-5p activation of the MEK/ERK pathway.

In the context of chemoresistance in lung cancer, miR-192 can confer resistance to cisplatin by targeting the NF-κB repressing factor (NKRF).[10] By inhibiting NKRF, miR-192 promotes the activation of the NF-κB signaling pathway, which in turn upregulates anti-apoptotic proteins and enhances cell survival.[10]

Quantitative Data Summary

While quantitative data for microRNAs is often presented as fold-changes in expression, some studies provide data on their impact on cellular processes. A meta-analysis of miR-192 in cancer diagnosis revealed the following pooled performance metrics:[4]

Diagnostic ParameterValue (95% CI)
Sensitivity0.79 (0.75-0.82)
Specificity0.74 (0.64-0.82)
Positive Likelihood Ratio3.03 (2.11-4.34)
Negative Likelihood Ratio0.29 (0.23-0.37)
Diagnostic Odds Ratio10.50 (5.89-18.73)
Area Under the Curve (AUC)0.82 (0.78-0.85)

Table 1: Diagnostic accuracy of miR-192 in cancer.[4]

Furthermore, high expression of miR-192 was associated with a positive survival outcome in a prognostic meta-analysis (HR = 0.62, 95% CI: 0.41-0.93).[4]

Experimental Protocols

This protocol is a generalized procedure for quantifying miR-192 levels in cells or tissues.

  • RNA Extraction: Total RNA, including the small RNA fraction, is extracted from cells or tissues using a suitable kit (e.g., TRIzol reagent or a column-based method) according to the manufacturer's instructions.

  • Reverse Transcription: A specific stem-loop primer for miR-192 is used for reverse transcription to generate cDNA. This is a crucial step for the specific amplification of the mature miRNA. A commercially available miRNA-specific reverse transcription kit is recommended.

  • qRT-PCR: The cDNA is then used as a template for qRT-PCR with a forward primer specific to the mature miR-192 sequence and a universal reverse primer. A small nuclear RNA, such as U6, is typically used as an internal control for normalization. The relative expression of miR-192 is calculated using the 2-ΔΔCt method.[11]

qRTPCR_workflow cluster_0 Sample Preparation cluster_1 cDNA Synthesis cluster_2 Quantification Cells Cells/Tissues RNA Total RNA Extraction Cells->RNA RT Reverse Transcription (miR-192 specific stem-loop primer) RNA->RT cDNA cDNA RT->cDNA qPCR qRT-PCR (miR-192 specific forward primer, universal reverse primer) cDNA->qPCR Analysis Data Analysis (2-ΔΔCt) qPCR->Analysis

Figure 3: Workflow for qRT-PCR analysis of miR-192.

This assay is used to confirm the direct interaction between miR-192 and a predicted target mRNA.

  • Vector Construction: The 3'-UTR of the putative target gene containing the predicted miR-192 binding site is cloned downstream of a luciferase reporter gene in a suitable vector. A mutant version of the 3'-UTR with alterations in the miR-192 binding site is also created as a negative control.

  • Transfection: Cells are co-transfected with the luciferase reporter vector (either wild-type or mutant 3'-UTR) and a miR-192 mimic or a negative control mimic. A second reporter vector expressing Renilla luciferase is often co-transfected for normalization of transfection efficiency.

  • Luciferase Activity Measurement: After a defined incubation period (e.g., 24-48 hours), cell lysates are collected, and the activities of both Firefly and Renilla luciferases are measured using a luminometer and a dual-luciferase assay kit.

  • Data Analysis: The Firefly luciferase activity is normalized to the Renilla luciferase activity. A significant decrease in the normalized luciferase activity in cells co-transfected with the wild-type 3'-UTR vector and the miR-192 mimic, compared to the controls, confirms the direct targeting of the mRNA by miR-192.[11][12]

Small Molecule this compound: An HDAC Inhibitor

This compound is a small molecule inhibitor of histone deacetylases (HDACs), with preferential activity against HDAC2 and HDAC3.[13]

Mechanism of Action

This compound functions by inhibiting the enzymatic activity of HDACs, leading to an increase in the acetylation of histones and other non-histone proteins. This results in a more open chromatin structure, altering gene expression and leading to cellular responses such as differentiation and apoptosis.[14]

Quantitative Data Summary

The inhibitory activity of this compound against a panel of HDACs has been determined:[13]

HDAC IsoformIC50 (nM)
HDAC230
HDAC316
HDAC14,800
HDAC45,000
HDAC6>10,000
HDAC74,100
HDAC8>10,000

Table 2: In vitro inhibitory activity of this compound against various HDAC isoforms.[13]

In cellular assays, this compound has been shown to induce differentiation and promote apoptosis in acute myeloid leukemia cell lines, including U937, HL60, and Kasumi-1, at concentrations ranging from 0.1 to 0.4 μM.[13]

Conclusion

The term "this compound" in cancer biology primarily refers to the microRNA miR-192, a multifaceted regulator with both tumor-suppressive and oncogenic roles. Its intricate involvement in critical signaling pathways, particularly the p53-MDM2 axis, makes it a compelling subject for further research and a potential target for therapeutic intervention. The small molecule HDAC inhibitor this compound, while less extensively studied, also presents a potential avenue for cancer therapy, particularly in hematological malignancies. Clear differentiation between these two entities is crucial for precise scientific communication and advancement in the field. This guide provides a foundational resource for researchers to navigate the complexities of "this compound" in cancer biology.

References

The Neuroprotective Potential of MI-192: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neuroprotective effects of MI-192, a selective inhibitor of histone deacetylases (HDACs) 2 and 3. The information presented herein is collated from preclinical studies and is intended to inform researchers and professionals in the field of neuropharmacology and drug development.

Core Concepts and Mechanism of Action

This compound is a small molecule that demonstrates neuroprotective properties primarily through its selective inhibition of HDAC2 and HDAC3. Histone deacetylases are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDAC2 and HDAC3, this compound is believed to restore a more open chromatin state, allowing for the transcription of genes involved in neuronal survival, plasticity, and anti-inflammatory responses. While the precise downstream signaling cascades are still under investigation, the observed neuroprotective effects are linked to the modulation of gene expression programs that counteract neurodegenerative processes.

Preclinical Evidence of Neuroprotection

The neuroprotective efficacy of this compound has been evaluated in both in vivo and ex vivo models of neurological damage.

In Vivo Model: Photothrombotic Stroke in Mice

In a murine model of photothrombotic stroke, administration of this compound has been shown to exert significant neuroprotective effects.[1] Treatment with this compound reduced the volume of the infarct core, indicating a preservation of brain tissue that would otherwise be lost due to ischemic injury.[1] Functionally, this neuroprotection translated to a partial restoration of motor symmetry in the forelimbs, suggesting an improvement in neurological deficits caused by the stroke.[1] On a cellular level, this compound treatment was associated with a decrease in apoptosis within the peri-infarct region and an increase in the expression of Growth Associated Protein 43 (GAP-43), a key protein involved in neurite growth and synaptic plasticity.[1]

Ex Vivo Model: White Matter Injury in Neonatal Rats

This compound has also been investigated in an ex vivo model of neonatal white matter injury using organotypic brain slice cultures subjected to oxygen-glucose deprivation (OGD). In this model, treatment with this compound demonstrated a robust protective effect on white matter integrity. Specifically, this compound mitigated the loss of mature oligodendrocytes and their precursors, which are crucial for myelination.[2] Furthermore, this compound treatment reduced the activation of microglia, indicating an anti-inflammatory effect.[2] These cellular protective effects were correlated with a significant reduction in overall cell death and apoptosis in the brain tissue.[2]

Quantitative Data on the Neuroprotective Efficacy of this compound

The following tables summarize the quantitative data from preclinical studies, providing a clear comparison of the effects of this compound in different experimental paradigms.

Experimental Model Parameter Measured Control/Injury Group This compound Treatment Group P-value Reference
Ex vivo White Matter InjuryPercentage of Cell Death63.15% ± 7.68%22.04% ± 7.1%p = 0.0002[2][3][4]
Ex vivo White Matter InjuryPercentage of Mature Oligodendrocytes (MBP+)7.38% ± 0.75%14.14% ± 1.75%p < 0.01
Ex vivo White Matter InjuryPercentage of Oligodendrocyte Precursor Cells (NG2+)Lower (exact value not specified)Significantly Increasedp < 0.05
Ex vivo White Matter InjuryDensity of Activated Microglia (OX-42+)Higher (exact value not specified)Significantly Decreasedp < 0.05
In vivo Photothrombotic StrokeInfarct Core VolumeNot specifiedReducedNot specified[1]
In vivo Photothrombotic StrokeFunctional Symmetry in Forelimb UseImpairedPartially RestoredNot specified[1]
In vivo Photothrombotic StrokeApoptosis LevelIncreasedDecreasedNot specified[1]
In vivo Photothrombotic StrokeGAP-43 ExpressionNot specifiedIncreasedNot specified[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

In Vivo Photothrombotic Stroke Model

Objective: To induce a focal ischemic lesion in the mouse cerebral cortex and assess the neuroprotective effects of this compound.

Animal Model: Adult male mice.

Procedure:

  • Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent.

  • Photosensitizer Injection: Administer the photosensitive dye Rose Bengal (e.g., 15 mg/kg) via retro-orbital or intravenous injection.

  • Cranial Exposure: Make a midline scalp incision to expose the skull.

  • Photothrombosis Induction: A laser beam (e.g., 532 nm) is stereotactically focused on the targeted cortical area (e.g., motor cortex) for a defined duration (e.g., 4 minutes) to induce vessel occlusion and subsequent infarction.

  • This compound Administration: One cited protocol suggests a dosage of 40 mg/kg of this compound administered via intraperitoneal (i.p.) injection once a day for 3 days following the induction of stroke.

  • Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesia and hydration.

  • Outcome Assessment:

    • Behavioral Testing: Assess motor function using tests such as the body asymmetry test or corner test at specified time points post-stroke.

    • Histological Analysis: At the study endpoint (e.g., 7 days post-stroke), perfuse the animals, and collect the brains for histological analysis.

    • Infarct Volume Measurement: Stain brain sections with a suitable dye (e.g., cresyl violet) to delineate the infarct core and measure its volume.

    • Immunohistochemistry: Perform immunohistochemical staining for markers of apoptosis (e.g., TUNEL, cleaved caspase-3) and neuronal plasticity (e.g., GAP-43).

Ex Vivo White Matter Injury Model

Objective: To model neonatal hypoxic-ischemic white matter injury and evaluate the protective effects of this compound on oligodendrocytes and microglia.

Animal Model: 8.5-day-old Wistar rat pups.

Procedure:

  • Brain Slice Preparation:

    • Sacrifice rat pups and dissect the brains in a sterile environment.

    • Prepare 300 µm thick coronal brain slices containing the corpus callosum using a vibratome.

    • Culture the slices on membrane inserts in a suitable culture medium.

  • Oxygen-Glucose Deprivation (OGD):

    • After a period of stabilization in culture (e.g., 7 days), transfer the brain slices to a glucose-free medium.

    • Place the slices in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a defined period (e.g., 20 minutes) to induce injury.

  • This compound Treatment:

    • Following the OGD insult, return the slices to a standard culture medium containing 1 µM this compound or vehicle control (DMSO).

    • Maintain the slices in culture for a specified duration (e.g., until day 10 of culture).

  • Outcome Assessment:

    • Cell Death Assay: Use fluorescent markers such as Calcein-AM (for live cells) and Ethidium Homodimer-1 (for dead cells) to quantify cell viability.

    • Apoptosis Analysis: Stain with DAPI to identify nuclear condensation and fragmentation characteristic of apoptosis.

    • Immunocytochemistry: Perform immunofluorescent staining for:

      • Mature Oligodendrocytes: Myelin Basic Protein (MBP).

      • Oligodendrocyte Precursor Cells: NG2.

      • Activated Microglia: OX-42.

    • Microscopy and Quantification: Capture images using a fluorescence microscope and quantify the number or percentage of labeled cells.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms and experimental designs, the following diagrams are provided in the DOT language for use with Graphviz.

MI192_Signaling_Pathway Proposed Signaling Pathway of this compound Neuroprotection cluster_upstream Upstream Events cluster_downstream Downstream Effects cluster_outcomes Cellular & Functional Outcomes MI192 This compound HDAC2_3 HDAC2 / HDAC3 MI192->HDAC2_3 Inhibits Histone_Acetylation Increased Histone Acetylation HDAC2_3->Histone_Acetylation Inhibits Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Promotes Anti_Apoptotic Increased Anti-Apoptotic Proteins (e.g., Bcl-2) Gene_Expression->Anti_Apoptotic Pro_Apoptotic Decreased Pro-Apoptotic Proteins Gene_Expression->Pro_Apoptotic GAP43_Expression Increased GAP-43 Expression Gene_Expression->GAP43_Expression Anti_Inflammatory Decreased Pro-inflammatory Mediators Gene_Expression->Anti_Inflammatory Reduced_Apoptosis Reduced Apoptosis Anti_Apoptotic->Reduced_Apoptosis Pro_Apoptotic->Reduced_Apoptosis Neurite_Outgrowth Enhanced Neurite Outgrowth GAP43_Expression->Neurite_Outgrowth Reduced_Inflammation Reduced Neuroinflammation Anti_Inflammatory->Reduced_Inflammation Neuronal_Survival Increased Neuronal Survival Functional_Recovery Improved Functional Recovery Neuronal_Survival->Functional_Recovery Reduced_Apoptosis->Neuronal_Survival Neurite_Outgrowth->Functional_Recovery Reduced_Inflammation->Functional_Recovery InVivo_Workflow In Vivo Photothrombotic Stroke Experimental Workflow cluster_surgery Surgical Procedure cluster_treatment Treatment cluster_assessment Outcome Assessment Anesthesia Anesthesia Rose_Bengal Rose Bengal Injection Anesthesia->Rose_Bengal Laser Laser Irradiation Rose_Bengal->Laser MI192_Admin This compound Administration (40 mg/kg, i.p.) Laser->MI192_Admin Behavior Behavioral Testing MI192_Admin->Behavior Histology Histology MI192_Admin->Histology IHC Immunohistochemistry MI192_Admin->IHC ExVivo_Workflow Ex Vivo White Matter Injury Experimental Workflow cluster_prep Preparation cluster_injury_treatment Injury & Treatment cluster_analysis Analysis Dissection Brain Dissection Slicing Vibratome Slicing Dissection->Slicing Culture Organotypic Culture Slicing->Culture OGD Oxygen-Glucose Deprivation (OGD) Culture->OGD MI192_Treat This compound Treatment (1 µM) OGD->MI192_Treat Cell_Death Cell Death Assay MI192_Treat->Cell_Death Apoptosis Apoptosis Analysis MI192_Treat->Apoptosis ICC Immunocytochemistry MI192_Treat->ICC

References

Methodological & Application

Application Notes and Protocols for MI-192 in Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-192 is a novel benzamide-based, selective inhibitor of Class I histone deacetylases (HDACs), specifically targeting HDAC2 and HDAC3 with high potency.[1][2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. In various forms of leukemia, the aberrant activity of HDACs is associated with the silencing of tumor suppressor genes and the promotion of oncogenic pathways.[3][4] this compound has demonstrated significant efficacy against leukemia cell lines, primarily by inducing cell differentiation and promoting apoptosis, making it a promising candidate for further therapeutic development.[1]

This document provides detailed application notes and experimental protocols for the utilization of this compound in leukemia cell line research.

Mechanism of Action

This compound exerts its anti-leukemic effects by selectively inhibiting HDAC2 and HDAC3.[1] This inhibition leads to the hyperacetylation of histones H3 and H4, which in turn alters chromatin structure to a more relaxed state. This "open" chromatin allows for the transcriptional activation of previously silenced genes, including those involved in cell cycle arrest (e.g., p21), and apoptosis (e.g., pro-apoptotic members of the Bcl-2 family).[3][4] Concurrently, the expression of oncogenes, such as c-Myc, can be downregulated.[5][6] The culmination of these gene expression changes forces the leukemia cells to exit the cell cycle, undergo terminal differentiation, and ultimately, apoptosis.

MI-192_Mechanism_of_Action MI192 This compound HDAC2_3 HDAC2 / HDAC3 MI192->HDAC2_3 Inhibition Histones Histones (H3, H4) HDAC2_3->Histones Deacetylation Acetylation Histone Hyperacetylation Histones->Acetylation Inhibited Chromatin Chromatin Relaxation Acetylation->Chromatin Gene_Expression Gene Expression Changes Chromatin->Gene_Expression p21 p21 (CDKN1A)↑ Gene_Expression->p21 cMyc c-Myc↓ Gene_Expression->cMyc Pro_Apoptotic Pro-apoptotic Genes↑ Gene_Expression->Pro_Apoptotic Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest cMyc->Cell_Cycle_Arrest Apoptosis Apoptosis Pro_Apoptotic->Apoptosis Differentiation Differentiation Cell_Cycle_Arrest->Differentiation Differentiation->Apoptosis

Caption: Signaling pathway of this compound in leukemia cells.

Data Presentation

In Vitro Activity of this compound
ParameterTarget/Cell LineValueReference
IC50 (Enzymatic Assay) HDAC230 nM[1]
HDAC316 nM[1]
Effective Concentration U937, HL60, Kasumi-10.15 - 1 µM[1]
Treatment Duration U937, HL60, Kasumi-172 hours[1]

Note: Specific IC50 values for cell viability/cytotoxicity in U937, HL60, and Kasumi-1 cell lines are not yet published and should be determined empirically.

Experimental Protocols

General Cell Culture and this compound Preparation
  • Cell Lines: Human acute myeloid leukemia (AML) cell lines U937, HL60, and Kasumi-1 are recommended.

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. For Kasumi-1, 20% FBS is recommended.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C. Further dilutions should be made in the culture medium immediately before use. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays (72h incubation) Leukemia_Cells Leukemia Cell Culture (U937, HL60, Kasumi-1) Treatment Treat cells with varying concentrations of this compound (0.15 - 1 µM) Leukemia_Cells->Treatment MI192_Prep This compound Stock (10 mM in DMSO) MI192_Prep->Treatment Viability Cell Viability Assay (MTT/MTS) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis Differentiation Differentiation Assay (CD11b/CD14 Staining) Treatment->Differentiation Western_Blot Western Blot (Ac-H3, Ac-H4, p21, c-Myc) Treatment->Western_Blot

Caption: General experimental workflow for studying this compound.

Protocol 1: Cell Viability Assay (MTT/MTS)

This protocol is to determine the cytotoxic effect of this compound on leukemia cell lines.

Materials:

  • 96-well plates

  • Leukemia cells (U937, HL60, Kasumi-1)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization buffer (for MTT)

  • Plate reader

Procedure:

  • Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL.

  • Incubate for 24 hours.

  • Treat cells with serial dilutions of this compound (e.g., 0.01 to 10 µM) and a vehicle control (DMSO).

  • Incubate for 72 hours.

  • Add 10 µL of MTT (5 mg/mL in PBS) or 20 µL of MTS reagent to each well.

  • Incubate for 2-4 hours at 37°C.

  • If using MTT, add 100 µL of solubilization buffer and incubate overnight at 37°C.

  • Read the absorbance at the appropriate wavelength (570 nm for MTT, 490 nm for MTS) using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • 6-well plates

  • Leukemia cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed 2 x 10^5 cells per well in 6-well plates.

  • Treat with this compound at various concentrations (e.g., 150 nM, 300 nM, 500 nM, 1 µM) and a vehicle control for 72 hours.

  • Harvest cells by centrifugation at 300 x g for 5 minutes.

  • Wash cells twice with cold PBS.

  • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.

Protocol 3: Cell Differentiation Assay (Flow Cytometry)

This protocol assesses the induction of myeloid differentiation by this compound.

Materials:

  • 6-well plates

  • Leukemia cells

  • This compound

  • FITC-conjugated anti-CD11b antibody

  • PE-conjugated anti-CD14 antibody

  • Isotype control antibodies

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound as described in the apoptosis assay protocol.

  • Harvest and wash cells with cold PBS containing 1% BSA.

  • Resuspend cells in 100 µL of PBS/BSA.

  • Add FITC-anti-CD11b and PE-anti-CD14 antibodies (or corresponding isotype controls) at the manufacturer's recommended concentration.

  • Incubate for 30 minutes on ice in the dark.

  • Wash cells twice with PBS/BSA.

  • Resuspend in 500 µL of PBS/BSA.

  • Analyze by flow cytometry, measuring the percentage of cells positive for CD11b and CD14.

Protocol 4: Western Blot for Histone Acetylation and Protein Expression

This protocol detects changes in histone acetylation and the expression of key regulatory proteins.

Materials:

  • 6-well plates

  • Leukemia cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total-Histone H3, anti-p21, anti-c-Myc, anti-β-actin (loading control).

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Seed and treat cells with this compound as described in the apoptosis assay protocol.

  • Harvest cells and lyse in RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and visualize bands using an ECL detection system.

  • Quantify band intensity and normalize to the loading control.

Conclusion

This compound is a potent and selective inhibitor of HDAC2 and HDAC3 that demonstrates significant anti-leukemic activity in vitro. The protocols provided herein offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in various leukemia cell line models. Further studies are warranted to explore its therapeutic potential in preclinical in vivo models and in combination with other anti-cancer agents.

References

Application Notes and Protocols for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and protocols for the in vitro use of two distinct but related therapeutic agents: the microRNA miR-192 and the small molecule inhibitor MI-219 . Due to the similarity in nomenclature, it is crucial to distinguish between these two entities. MI-192 is not a recognized designation in the scientific literature reviewed; therefore, this document addresses the likely intended subjects of interest in cancer research.

Section 1: microRNA-192 (miR-192)

Application Notes

Introduction: MicroRNA-192 (miR-192) is a small non-coding RNA molecule that plays a significant role in post-transcriptional gene regulation.[1] Located on human chromosome 11q13.1, it is involved in numerous cellular processes, including cell proliferation, migration, invasion, apoptosis, and drug resistance.[1][2] The function of miR-192 is context-dependent, acting as either a tumor suppressor or an oncogene in different cancer types.[1] It exerts its effects by binding to the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression.[2][3]

Mechanism of Action: The primary mechanism of miR-192 involves the regulation of key signaling pathways through the targeting of specific genes. As a tumor suppressor, miR-192 can inhibit cancer progression by targeting genes involved in oncogenic processes.[1] For instance, it has been shown to target retinoblastoma 1 (RB1), leading to the inhibition of cell proliferation and induction of apoptosis in lung cancer cells.[4] Conversely, in other contexts, it can promote tumorigenesis. Understanding the specific targets and pathways in the cell line of interest is critical for experimental design.

Key Signaling Pathways:

  • p53/MDM2 Pathway: miR-192 is transcriptionally activated by p53 and can, in turn, modulate the expression of MDM2, a key negative regulator of p53. This creates a positive feedback loop that enhances p53 activity.[5][6]

  • PI3K/AKT Pathway: In some cancers, miR-192 can target genes that regulate the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[7][8]

  • Hippo Signaling Pathway: miR-192-5p has been shown to regulate the Hippo pathway by targeting Yes-associated protein 1 (YAP1).[9]

  • NF-κB Signaling Pathway: The miR-192-5p/RB1 axis can regulate IL-10 secretion through the NF-κB p65 signaling pathway in gastric cancer.[10]

Quantitative Data Summary

The effective concentration of miR-192 mimics or inhibitors can vary significantly depending on the cell line, transfection reagent, and experimental endpoint. Researchers should perform dose-response studies to determine the optimal concentration for their specific system.

Parameter Cell Line Agent Concentration Observed Effect Reference
Cell ViabilityA549 (Lung Cancer)miR-192 mimicNot Specified48.4% decrease in relative cell viability[4]
ApoptosisA549 (Lung Cancer)miR-192 mimicNot Specified>4-fold increase in apoptosis rate[4]
Gene ExpressionMM1s, NCI-H929 (Multiple Myeloma)pre-miR-192Not SpecifiedIncreased p53 and p21, decreased MDM2[5]
Oxidative StressPorcine Granulosa CellsmiR-192 inhibitorNot SpecifiedAlleviated H2O2-induced oxidative injury[11]
Experimental Protocols

1. In Vitro Transfection of miR-192 Mimics or Inhibitors

  • Objective: To overexpress or inhibit miR-192 function in cultured cells.

  • Materials:

    • miR-192 mimic or inhibitor (and appropriate negative control)

    • Lipofectamine RNAiMAX or similar transfection reagent

    • Opti-MEM I Reduced Serum Medium

    • Target cells in culture

  • Protocol:

    • Seed cells in 6-well plates to achieve 30-50% confluency at the time of transfection.

    • For each well, dilute the miR-192 mimic/inhibitor or negative control in Opti-MEM to the desired final concentration (e.g., 10-50 nM).

    • In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.

    • Combine the diluted miRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow complex formation.

    • Add the transfection complexes dropwise to the cells.

    • Incubate the cells for 24-72 hours before proceeding with downstream assays.

2. Cell Proliferation Assay (MTS/WST-8)

  • Objective: To assess the effect of miR-192 modulation on cell viability and proliferation.

  • Protocol:

    • Transfect cells with miR-192 mimic/inhibitor or negative control in a 96-well plate.

    • At desired time points (e.g., 24, 48, 72 hours), add the MTS or WST-8 reagent to each well according to the manufacturer's protocol.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for WST-8) using a microplate reader.

    • Calculate cell viability relative to the negative control-transfected cells.

3. Apoptosis Assay (Annexin V/PI Staining)

  • Objective: To determine if changes in miR-192 expression induce apoptosis.

  • Protocol:

    • Transfect cells as described above.

    • After the desired incubation period, harvest the cells (including any floating cells in the medium).

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry within 1 hour.

Visualizations

miR_192_p53_MDM2_Pathway p53 p53 miR192 miR-192 p53->miR192 Activates Transcription p21 p21 p53->p21 Activates Transcription Apoptosis Apoptosis p53->Apoptosis MDM2 MDM2 miR192->MDM2 Inhibits Translation MDM2->p53 Promotes Degradation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest

Caption: The miR-192/p53/MDM2 positive feedback loop.

Experimental_Workflow_miR192 cluster_assays Downstream Assays CellCulture Cell Culture (e.g., A549, MM1s) Transfection Transfection (miR-192 mimic/inhibitor) CellCulture->Transfection Incubation Incubation (24-72 hours) Transfection->Incubation Proliferation Proliferation Assay (MTS/WST-8) Incubation->Proliferation Apoptosis Apoptosis Assay (Annexin V/PI) Incubation->Apoptosis GeneExpression Gene/Protein Expression (qPCR/Western Blot) Incubation->GeneExpression

Caption: General experimental workflow for in vitro miR-192 studies.

Section 2: MI-219 - A Small Molecule Inhibitor of the MDM2-p53 Interaction

Application Notes

Introduction: MI-219 is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[12] It is designed to fit into the p53-binding pocket of MDM2, thereby preventing MDM2 from binding to and promoting the degradation of the p53 tumor suppressor protein.[12][13] By disrupting this interaction, MI-219 stabilizes and activates p53 in cells with wild-type p53, leading to the induction of p53-target genes, cell cycle arrest, and apoptosis in tumor cells.[12][14]

Mechanism of Action: In many cancers with wild-type p53, the tumor-suppressive function of p53 is abrogated by the overexpression of its primary negative regulator, MDM2.[13] MI-219 competitively inhibits the MDM2-p53 interaction, leading to the accumulation of p53.[12] Activated p53 then functions as a transcription factor to induce the expression of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA).[12] It is important to note that the efficacy of MI-219 is dependent on the wild-type status of p53 in the cancer cells.[14]

Quantitative Data Summary
Parameter Value Cell Line/System Comments Reference
Binding Affinity (Ki) 5 nMHuman MDM2High-affinity binding[12]
Selectivity >10,000-foldMDM2 over MDMXHighly selective for MDM2[12]
IC50 (Cell Growth) VariesVarious cancer cell linesSee table below[12]
Effective Concentration 2.5 - 10 µMMM1s (Multiple Myeloma)Used in combination with miR-192/194/215 to enhance apoptosis[6][15]
Treatment Duration 15 - 24 hoursSJSA-1, LNCaP, 22Rv1For p53 pathway activation studies[12]

IC50 Values for MI-219 in Various Cancer Cell Lines:

Cell Line Cancer Type p53 Status IC50 (µM) Reference
SJSA-1OsteosarcomaWild-type~0.1[12]
LNCaPProstate CancerWild-type~0.5[12]
22Rv1Prostate CancerWild-type~0.5[12]
PC-3Prostate CancerNull> 20[12]
Saos-2OsteosarcomaNull> 20[12]
Experimental Protocols

1. p53 Pathway Activation Assay (Western Blot)

  • Objective: To confirm that MI-219 activates the p53 pathway in target cells.

  • Materials:

    • MI-219 (and a vehicle control, e.g., DMSO)

    • Wild-type p53 cancer cell line (e.g., SJSA-1, LNCaP)

    • Antibodies against p53, MDM2, p21, and a loading control (e.g., GAPDH)

  • Protocol:

    • Treat cells with varying concentrations of MI-219 (e.g., 0.1, 1, 10 µM) or vehicle for 24 hours.

    • Harvest cells and prepare whole-cell lysates.

    • Perform SDS-PAGE and Western blotting using the specified antibodies.

    • Analyze for the accumulation of p53 and the increased expression of its target genes, MDM2 and p21.

2. Cell Cycle Analysis (Flow Cytometry)

  • Objective: To determine the effect of MI-219 on cell cycle progression.

  • Protocol:

    • Treat cells with MI-219 or vehicle for 24-48 hours.

    • Harvest and fix the cells in cold 70% ethanol.

    • Wash the cells and treat with RNase A.

    • Stain the cellular DNA with Propidium Iodide (PI).

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.

3. In Vitro Tumorigenicity Assay (Colony Formation)

  • Objective: To assess the long-term effect of MI-219 on the clonogenic survival of cancer cells.

  • Protocol:

    • Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.

    • Allow cells to attach overnight.

    • Treat cells with various concentrations of MI-219. The treatment can be continuous or for a defined period.

    • Incubate for 1-2 weeks, replacing the medium with fresh MI-219-containing medium every 2-3 days.

    • When colonies are visible, wash the plates with PBS, fix with methanol, and stain with crystal violet.

    • Count the number of colonies and compare it to the vehicle-treated control.

Visualizations

MI219_Mechanism_of_Action cluster_normal Normal State (MDM2 Overexpression) cluster_treatment MI-219 Treatment MDM2_norm MDM2 p53_norm p53 MDM2_norm->p53_norm Binds and Inhibits Degradation p53 Degradation p53_norm->Degradation MI219 MI-219 MDM2_treat MDM2 MI219->MDM2_treat Inhibits p53_treat p53 (Active) Downstream p21, PUMA, etc. (Cell Cycle Arrest, Apoptosis) p53_treat->Downstream Activates Transcription

Caption: Mechanism of action of MI-219 in reactivating p53.

References

Application Notes and Protocols: The Role of microRNA-192 in Synovial Fibroblast Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast-like synoviocytes (FLS) are key players in the pathogenesis of rheumatoid arthritis (RA), contributing to joint inflammation and destruction.[1][2] These cells exhibit an aggressive phenotype in RA, characterized by increased proliferation, resistance to apoptosis, and the production of inflammatory cytokines and matrix-degrading enzymes.[2][3] MicroRNAs (miRNAs), a class of small non-coding RNAs that regulate gene expression, have emerged as critical modulators of FLS function.[1] This document provides detailed application notes and protocols for studying the role of microRNA-192 (miR-192) in synovial fibroblast cultures, a microRNA implicated in inflammatory and fibrotic processes. While the user's query mentioned "MI-192," the available scientific literature points to miR-192 as the relevant molecule in this context.

Mechanism of Action and Signaling Pathways

miR-192 has been shown to be involved in various signaling pathways across different cell types, and its role in synovial fibroblasts is an active area of research. In other contexts, miR-192 has been linked to the regulation of key signaling pathways, including:

  • PTEN/PI3K/AKT Signaling: In cardiomyocytes, miR-192 has been shown to regulate the DJ-1-PTEN/PI3K/AKT signaling pathway, impacting cell apoptosis and oxidative stress.[4]

  • NF-κB Signaling: The miR-192-5p/RB1/NF-κBp65 signaling axis has been implicated in promoting IL-10 secretion in gastric cancer.[5] Given the importance of NF-κB in synovial fibroblast activation, this pathway is a plausible target of miR-192 in these cells.[3]

  • Hippo Signaling Pathway: Studies have demonstrated that miR-192-5p can regulate the YAP1-mediated Hippo signaling pathway, affecting cell apoptosis and viability.[6]

  • Wnt/β-catenin Signaling: In gastric cancer, miRNA-192 has been shown to activate the Wnt/beta-catenin signaling pathway.[7]

The specific downstream targets and the precise impact of miR-192 on these pathways within synovial fibroblasts are subjects of ongoing investigation.

Key Experiments and Expected Outcomes

Studying the effects of miR-192 in synovial fibroblast cultures can provide valuable insights into its role in arthritis pathogenesis. Key experiments include the overexpression or inhibition of miR-192 and the subsequent analysis of cellular and molecular changes.

Quantitative Data Summary
Experiment Parameter Measured Expected Outcome with miR-192 Overexpression Expected Outcome with miR-192 Inhibition Relevant Citations
Gene Expression Analysis (qPCR) Collagen Type I Alpha 2 Chain (COL1A2) mRNAIncreased expressionDecreased expression[8]
Cell Proliferation Assay Cell viability/numberAltered proliferation rate (increase or decrease depending on context)Opposite effect of overexpression[9]
Apoptosis Assay (e.g., Annexin V staining) Percentage of apoptotic cellsModulation of apoptosis ratesOpposite effect of overexpression[4][6]
Cytokine Secretion (ELISA) Levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α)Altered cytokine secretion profileOpposite effect of overexpression[2][10]
Matrix Metalloproteinase (MMP) Activity (Zymography) MMP activity (e.g., MMP-1, MMP-3)Changes in MMP activityOpposite effect of overexpression[3][11]
Western Blot Analysis Protein levels of signaling pathway components (e.g., p-AKT, NF-κB p65)Altered phosphorylation or total protein levelsOpposite effect of overexpression[4][5]

Experimental Protocols

Primary Synovial Fibroblast Culture

This protocol outlines the basic steps for establishing primary cultures of synovial fibroblasts.

Materials:

  • Synovial tissue samples

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagenase

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks/plates

Protocol:

  • Mince the synovial tissue into small pieces in a sterile petri dish.

  • Digest the tissue with collagenase in DMEM at 37°C for 1-2 hours with gentle agitation.

  • Neutralize the collagenase with DMEM containing 10% FBS.

  • Centrifuge the cell suspension and resuspend the pellet in complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • Plate the cells in a T75 flask and incubate at 37°C in a 5% CO2 incubator.

  • Change the medium every 2-3 days.

  • Once confluent, subculture the cells using Trypsin-EDTA.

Transfection of miR-192 Mimics or Inhibitors

This protocol describes how to transiently overexpress or inhibit miR-192 in cultured synovial fibroblasts.

Materials:

  • Synovial fibroblasts (seeded in 6-well plates)

  • miR-192 mimic or inhibitor and negative control

  • Transfection reagent (e.g., Lipofectamine)

  • Opti-MEM reduced-serum medium

Protocol:

  • One day before transfection, seed synovial fibroblasts in 6-well plates to reach 50-70% confluency on the day of transfection.

  • In separate tubes, dilute the miR-192 mimic/inhibitor and the transfection reagent in Opti-MEM.

  • Combine the diluted miRNA and transfection reagent and incubate at room temperature for 20 minutes to allow complex formation.

  • Add the transfection complexes to the cells in fresh, serum-free medium.

  • Incubate the cells for 4-6 hours at 37°C.

  • Replace the transfection medium with complete culture medium.

  • Harvest the cells for downstream analysis 24-72 hours post-transfection.

Visualizations

Signaling Pathways

MI192_Signaling_Pathways cluster_upstream cluster_pathways cluster_effects miR192 miR-192 PI3K_AKT PI3K/AKT Pathway miR192->PI3K_AKT NFkB NF-κB Pathway miR192->NFkB Hippo Hippo Pathway miR192->Hippo Wnt Wnt/β-catenin Pathway miR192->Wnt Proliferation Proliferation PI3K_AKT->Proliferation Apoptosis Apoptosis PI3K_AKT->Apoptosis Inflammation Inflammation (Cytokine Production) NFkB->Inflammation Matrix_Degradation Matrix Degradation (MMP Production) NFkB->Matrix_Degradation Hippo->Proliferation Hippo->Apoptosis Wnt->Proliferation

Caption: Potential signaling pathways regulated by miR-192 in synovial fibroblasts.

Experimental Workflow

Experimental_Workflow cluster_analysis Culture 1. Primary Synovial Fibroblast Culture Transfection 2. Transfection with miR-192 mimic/inhibitor Culture->Transfection Incubation 3. Incubation (24-72 hours) Transfection->Incubation qPCR Gene Expression (qPCR) Incubation->qPCR Western Protein Expression (Western Blot) Incubation->Western ELISA Cytokine Secretion (ELISA) Incubation->ELISA Proliferation Cell Proliferation Assay Incubation->Proliferation Apoptosis Apoptosis Assay Incubation->Apoptosis

Caption: Workflow for studying miR-192 function in synovial fibroblasts.

Conclusion

The study of miR-192 in synovial fibroblast cultures holds significant promise for understanding the molecular mechanisms driving rheumatoid arthritis and for the identification of new therapeutic targets. The protocols and information provided herein offer a framework for researchers to investigate the role of this important microRNA in joint disease. Further research is warranted to fully elucidate the signaling networks governed by miR-192 in synovial fibroblasts and to explore its potential as a biomarker or therapeutic agent.

References

Application Notes and Protocols for MI-192 Western Blot Analysis of Histone Acetylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-192 is a potent and selective inhibitor of Class I histone deacetylases (HDACs), specifically targeting HDAC2 and HDAC3.[1][2] These enzymes play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histone tails.[3][4] The acetylation of histones is a key post-translational modification that leads to a more open chromatin structure, thereby facilitating gene transcription.[3][4] By inhibiting HDAC2 and HDAC3, this compound is expected to increase global histone acetylation levels, which can be effectively monitored and quantified using western blot analysis.[5]

These application notes provide a comprehensive guide for utilizing this compound in cell-based assays to study its effects on histone acetylation. Detailed protocols for cell treatment, histone extraction, and western blot analysis are included to ensure reliable and reproducible results.

Mechanism of Action of this compound

Histone acetyltransferases (HATs) add acetyl groups to lysine residues on histones, neutralizing their positive charge and weakening their interaction with negatively charged DNA. This "open" chromatin state allows transcription factors and RNA polymerase to access the DNA and initiate gene expression. Conversely, histone deacetylases (HDACs) remove these acetyl groups, leading to a more compact chromatin structure and transcriptional repression.[3][4]

This compound, as a selective HDAC2/3 inhibitor, blocks the removal of acetyl groups, leading to an accumulation of acetylated histones.[1][2] This hyperacetylation can reactivate the expression of silenced genes, including tumor suppressor genes, making HDAC inhibitors a promising class of anti-cancer agents.[5][6] Western blotting is a fundamental technique to verify the cellular activity of this compound by detecting the increase in specific histone acetylation marks, such as the acetylation of lysine 9 on histone H3 (H3K9ac).[7]

Data Presentation

The following tables summarize the expected quantitative outcomes of this compound treatment on HDAC activity and histone acetylation levels based on available literature. Researchers should replace the example data with their own experimental results.

Table 1: Effect of this compound on HDAC Activity

Treatment GroupThis compound Concentration (µM)Treatment Duration (hours)HDAC Activity (% of Control)
Vehicle Control (DMSO)024100
This compound102417[1]
This compound2024Significantly Decreased[1]
This compound1048Significantly Decreased[1]
This compound2048Significantly Decreased[1]

Table 2: Quantification of Histone H3K9 Acetylation by Western Blot Densitometry

Treatment GroupThis compound Concentration (µM)Treatment Duration (hours)Relative H3K9ac/Total H3 Ratio (Fold Change)
Vehicle Control (DMSO)0481.0
This compound≤1048≥1.4[1]
This compound≥2048Significantly Increased[1]

Signaling Pathway and Experimental Workflow

Diagram 1: this compound Mechanism of Action

MI192_Mechanism MI192 This compound HDAC2_3 HDAC2/HDAC3 MI192->HDAC2_3 Histone Histone Tails (Lysine Residues) HDAC2_3->Histone Deacetylation Acetylated_Histone Acetylated Histones (Open Chromatin) Histone->Acetylated_Histone Acetylation (HATs) Gene_Expression Gene Transcription Acetylated_Histone->Gene_Expression

Caption: this compound inhibits HDAC2/3, increasing histone acetylation and gene transcription.

Diagram 2: Western Blot Workflow for Histone Acetylation Analysis

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot cluster_analysis Data Analysis Cell_Seeding Seed Cells MI192_Treatment Treat with this compound or Vehicle Cell_Seeding->MI192_Treatment Cell_Harvest Harvest Cells MI192_Treatment->Cell_Harvest Histone_Extraction Acid Extraction of Histones Cell_Harvest->Histone_Extraction Quantification Protein Quantification Histone_Extraction->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-H3K9ac, anti-Total H3) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Imaging Image Acquisition Detection->Imaging Densitometry Densitometry Analysis Imaging->Densitometry Normalization Normalize to Total Histone Densitometry->Normalization

Caption: Workflow for analyzing histone acetylation changes after this compound treatment.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Seeding: Plate the desired cell line in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1, 10, 20, 30 µM).[8] Prepare a vehicle control with the same final concentration of DMSO.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.[1][8]

Protocol 2: Histone Extraction (Acid Extraction Method)

This protocol is adapted from established methods for histone extraction.[1][2]

Reagents:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Triton Extraction Buffer (TEB): PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (PMSF), and 1X protease inhibitor cocktail.

  • 0.2 N Hydrochloric Acid (HCl), ice-cold

  • Neutralizing Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

  • Cell Harvesting: After treatment, wash the cells twice with ice-cold PBS. Scrape the cells in PBS and centrifuge at 2000 x g for 5 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in TEB and incubate on a rotator for 10 minutes at 4°C to lyse the cell membrane.

  • Nuclei Isolation: Centrifuge at 6500 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.

  • Acid Extraction: Resuspend the nuclear pellet in ice-cold 0.2 N HCl. Incubate on a rotator overnight at 4°C to extract the histones.

  • Histone Precipitation: Centrifuge at 6500 x g for 10 minutes at 4°C. Carefully collect the supernatant containing the histones.

  • Neutralization (Optional but Recommended): Neutralize the acidic histone extract by adding 1/10th volume of 1 M Tris-HCl, pH 8.0.

  • Quantification: Determine the protein concentration using a Bradford or BCA protein assay.

  • Storage: Store the histone extracts at -80°C.

Protocol 3: Western Blot Analysis of Histone Acetylation

This protocol provides a general guideline for western blotting of histones.[9] Optimization may be required depending on the specific antibodies and detection system used.

Procedure:

  • Sample Preparation: Mix 10-20 µg of histone extract with 4X Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a 15% SDS-polyacrylamide gel. Run the gel at 100-120 V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a 0.2 µm polyvinylidene difluoride (PVDF) membrane.[9] Perform the transfer at 100 V for 60-90 minutes at 4°C or using a semi-dry transfer apparatus.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-acetyl-Histone H3 (Lys9) or mouse anti-Total Histone H3) diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions are typically 1:1000 to 1:5000, but should be optimized.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer (typically 1:5000 to 1:10000) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ).[10] Normalize the signal from the acetylated histone antibody to the signal from the total histone antibody to account for loading differences.

References

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) with MI-192

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-192 is a potent and selective small molecule inhibitor of histone deacetylases (HDACs) 2 and 3, with IC50 values of 30 nM and 16 nM, respectively.[1] By inhibiting HDAC2 and HDAC3, this compound prevents the removal of acetyl groups from histone and non-histone proteins. This leads to an increase in histone acetylation, a key epigenetic modification associated with a more open chromatin structure and transcriptional activation.[2] The targeted inhibition of HDAC2 and HDAC3 makes this compound a valuable tool for studying the specific roles of these enzymes in gene regulation, cellular differentiation, and disease pathogenesis.[2][3] These application notes provide a detailed protocol for utilizing this compound in chromatin immunoprecipitation (ChIP) assays to investigate its impact on histone acetylation at specific genomic loci.

Mechanism of Action: this compound Signaling Pathway

This compound exerts its effects by directly inhibiting the enzymatic activity of HDAC2 and HDAC3. These enzymes are typically part of larger co-repressor complexes that are recruited to specific gene promoters by transcription factors. Once at the promoter, HDACs remove acetyl groups from lysine residues on histone tails, leading to chromatin compaction and transcriptional repression. By blocking this activity, this compound treatment results in the accumulation of acetylated histones, which in turn facilitates the binding of transcriptional machinery and activation of gene expression.

MI192_Signaling_Pathway cluster_nucleus Cell Nucleus MI192 This compound HDAC2_3 HDAC2/HDAC3 Complex MI192->HDAC2_3 Inhibits Histones Histones (Acetylated) HDAC2_3->Histones Deacetylates Repression Transcriptional Repression HDAC2_3->Repression Promotes Chromatin Open Chromatin Histones->Chromatin Promotes Gene_Expression Target Gene Expression Chromatin->Gene_Expression Leads to

Caption: Mechanism of this compound action in the cell nucleus.

Detailed Protocol: Chromatin Immunoprecipitation (ChIP) with this compound Treatment

This protocol is designed for researchers using cultured mammalian cells and is optimized for studying changes in histone acetylation at specific gene promoters following treatment with this compound.

Materials

  • This compound (prepared in DMSO)

  • Mammalian cell line of interest (e.g., MC3T3-E1 pre-osteoblastic cells)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Formaldehyde (37%)

  • Glycine (1.25 M)

  • Cell lysis buffer

  • Nuclei lysis buffer

  • Chromatin shearing buffer

  • Sonicator

  • Antibodies:

    • Anti-acetyl-Histone H3 (Lys9) (H3K9ac)

    • Anti-acetyl-Histone H3 (Lys27) (H3K27ac)

    • Normal Rabbit IgG (negative control)

  • Protein A/G magnetic beads

  • ChIP dilution buffer

  • Wash buffers (low salt, high salt, LiCl)

  • TE buffer

  • Elution buffer

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol

  • Primers for qPCR analysis (e.g., for the Osteocalcin promoter)

  • qPCR master mix

Experimental Procedure

  • Cell Culture and this compound Treatment:

    • Plate cells at an appropriate density and allow them to adhere and grow for 24 hours.

    • Treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for a specified duration (e.g., 24 hours).

  • Cross-linking:

    • Add formaldehyde directly to the culture medium to a final concentration of 1%.

    • Incubate for 10 minutes at room temperature with gentle shaking.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

  • Cell Harvesting and Lysis:

    • Wash cells twice with ice-cold PBS.

    • Scrape cells in PBS and centrifuge to pellet.

    • Resuspend the cell pellet in cell lysis buffer and incubate on ice.

    • Centrifuge to pellet the nuclei and discard the supernatant.

    • Resuspend the nuclear pellet in nuclei lysis buffer.

  • Chromatin Shearing:

    • Sonicate the nuclear lysate to shear chromatin to an average size of 200-1000 bp. The optimal sonication conditions should be empirically determined for each cell line and instrument.

  • Immunoprecipitation:

    • Pre-clear the chromatin by incubating with protein A/G magnetic beads.

    • Incubate the pre-cleared chromatin overnight at 4°C with the primary antibody (e.g., anti-H3K9ac, anti-H3K27ac) or IgG control.

    • Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washing and Elution:

    • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

    • Wash once with TE buffer.

    • Elute the chromatin from the beads using elution buffer.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the cross-links by incubating the eluted chromatin at 65°C overnight.

    • Treat with Proteinase K to digest proteins.

    • Purify the DNA using phenol:chloroform extraction and ethanol precipitation.

  • Quantitative PCR (qPCR) Analysis:

    • Perform qPCR using primers specific to the promoter regions of target genes (e.g., Osteocalcin) and a negative control region.

    • Calculate the fold enrichment of the target region in the this compound treated sample relative to the vehicle control, normalized to the input and IgG control.

Experimental Workflow

ChIP_Workflow cluster_workflow ChIP Experimental Workflow with this compound A Cell Culture & this compound Treatment B Formaldehyde Cross-linking A->B C Cell Lysis & Chromatin Isolation B->C D Chromatin Shearing (Sonication) C->D E Immunoprecipitation (Antibody Incubation) D->E F Capture with Protein A/G Beads E->F G Washing Steps F->G H Elution G->H I Reverse Cross-linking H->I J DNA Purification I->J K qPCR Analysis J->K

References

Application Notes and Protocols: MI-192 in Combination with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct preclinical or clinical data on the combination of MI-192 with specific chemotherapy agents is limited in publicly available literature. Therefore, this document provides a comprehensive overview based on the known properties of this compound as a histone deacetylase (HDAC) inhibitor and extrapolates from data on other benzamide HDAC inhibitors, such as Entinostat (MS-275), which share a similar mechanism of action. This information is intended for research purposes and does not constitute clinical advice.

Introduction

This compound is a novel benzamide-based histone deacetylase inhibitor (HDACi) with marked selectivity for class I enzymes, specifically HDAC2 and HDAC3.[1] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. In various malignancies, including leukemia, the aberrant activity of HDACs contributes to the silencing of tumor suppressor genes and the promotion of oncogenic pathways.

By inhibiting HDAC2 and HDAC3, this compound can induce histone hyperacetylation, leading to a more relaxed chromatin state and the re-expression of silenced genes. This has been shown to induce differentiation and apoptosis in acute myeloid leukemia (AML) cell lines.[1] The combination of this compound with conventional chemotherapy agents presents a promising therapeutic strategy. The rationale for this combination lies in the potential for synergistic or additive effects, where this compound may sensitize cancer cells to the cytotoxic effects of chemotherapy, overcome drug resistance, and allow for the use of lower, less toxic doses of conventional agents.[2][3]

Mechanism of Action and Rationale for Combination Therapy

The primary mechanism of action of this compound is the inhibition of HDAC2 and HDAC3. This leads to an accumulation of acetylated histones, resulting in a more open chromatin structure. This epigenetic modulation has several downstream effects that are beneficial for cancer therapy, particularly in combination with chemotherapy:

  • Enhanced Chemotherapy Access to DNA: The relaxed chromatin structure allows for greater access of DNA-damaging chemotherapy agents (e.g., doxorubicin, cisplatin) to their target sites on the DNA, thereby increasing their efficacy.[2]

  • Re-expression of Tumor Suppressor Genes: this compound can induce the re-expression of silenced tumor suppressor genes that are critical for cell cycle control and apoptosis, such as p21 and p53.[4][5] This can restore the natural cellular mechanisms for controlling cancer cell growth.

  • Induction of Apoptosis: this compound has been shown to promote apoptosis in leukemic cells.[1] When combined with chemotherapy, this pro-apoptotic effect can be enhanced, leading to a more robust induction of cancer cell death.

  • Cell Cycle Arrest: HDAC inhibitors can cause cell cycle arrest, often at the G1 or G2/M phase.[4] This can synchronize the cancer cell population, making them more susceptible to chemotherapy agents that target specific phases of the cell cycle.

  • Inhibition of DNA Repair Mechanisms: Some HDAC inhibitors have been shown to downregulate key proteins involved in DNA repair pathways. This impairment of DNA repair can potentiate the effects of DNA-damaging chemotherapy agents.[2]

The synergistic potential of combining HDAC inhibitors with chemotherapy is based on these multifaceted mechanisms that target different aspects of cancer cell biology.

Data Presentation: Efficacy of Benzamide HDAC Inhibitors in Combination with Chemotherapy

The following tables summarize representative quantitative data from preclinical studies on benzamide HDAC inhibitors, primarily Entinostat (MS-275), in combination with various chemotherapy agents. This data can serve as a reference for designing experiments with this compound.

Table 1: In Vitro Cytotoxicity of Benzamide HDAC Inhibitors in Combination with Chemotherapy

Cell LineCancer TypeHDAC Inhibitor (Concentration)Chemotherapy Agent (Concentration)Combination Effect (CI Value*)Reference
MM1.SMultiple MyelomaSNDX-275 (Entinostat)Melphalan0.27 - 0.75 (Synergistic)[6]
H841Small Cell Lung CancerEntinostatCisplatinSynergistic[7]
H372Small Cell Lung CancerEntinostatCisplatinSynergistic[7]
CRL-2177Small Cell Lung CancerEntinostatCisplatinAdditive[7]
Rituximab-sensitive and -resistant B-cell lymphoma linesB-cell LymphomaEntinostatBortezomib or CytarabineAdditive[8]
EGI-1CholangiocarcinomaMS-275 (Entinostat) (0.5 µM)Sorafenib (various)Synergistic[9]
TFK-1CholangiocarcinomaMS-275 (Entinostat) (0.5 µM)Sorafenib (various)Synergistic[9]

*Combination Index (CI) values are a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: In Vivo Efficacy of Benzamide HDAC Inhibitors in Combination with Chemotherapy

Tumor ModelCancer TypeHDAC Inhibitor (Dose)Chemotherapy Agent (Dose)OutcomeReference
Lymphoma-bearing SCID mouse modelB-cell LymphomaEntinostat (5 mg/kg or 20 mg/kg)RituximabSynergistic activity; increased survival[8]
Small Cell Lung Cancer xenograftSmall Cell Lung CancerEntinostatCisplatinSignificantly decreased tumor growth[7]
Breast Cancer xenograftBreast CancerEntinostatLapatinibSignificant tumor shrinkage/growth inhibition[10]
Colon Cancer xenograftColon CancerEntinostat + AzacitidineNivolumab + IpilimumabEradication of tumors and long-term cure[10]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of this compound with chemotherapy agents.

Protocol 1: In Vitro Cell Viability and Synergy Assessment

Objective: To determine the cytotoxic effects of this compound and a chemotherapy agent, both alone and in combination, and to quantify the nature of their interaction (synergistic, additive, or antagonistic).

Materials:

  • Cancer cell line of interest (e.g., U937, HL60, Kasumi-1 for leukemia)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • Chemotherapy agent (e.g., Doxorubicin, Cytarabine; stock solution in appropriate solvent)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

  • Combination index calculation software (e.g., CompuSyn)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells) or stabilize for a few hours (for suspension cells).

  • Drug Treatment:

    • Prepare serial dilutions of this compound and the chemotherapy agent.

    • Treat cells with:

      • This compound alone (e.g., 7 concentrations)

      • Chemotherapy agent alone (e.g., 7 concentrations)

      • Combination of this compound and the chemotherapy agent at a constant ratio (e.g., based on their individual IC50 values) or in a checkerboard format.

      • Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Assay (MTT example):

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 (half-maximal inhibitory concentration) for each drug alone and for the combination.

    • Use the dose-effect data to calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn.[11]

Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide Staining

Objective: To quantify the induction of apoptosis in cancer cells following treatment with this compound and a chemotherapy agent, alone and in combination.

Materials:

  • Cancer cell line

  • 6-well cell culture plates

  • This compound

  • Chemotherapy agent

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound, the chemotherapy agent, their combination, or vehicle control for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • For suspension cells, collect the cells by centrifugation.

    • For adherent cells, detach the cells using trypsin-EDTA and collect both the detached and floating cells.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Identify four cell populations:

      • Viable cells (Annexin V-negative, PI-negative)

      • Early apoptotic cells (Annexin V-positive, PI-negative)

      • Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

      • Necrotic cells (Annexin V-negative, PI-positive)

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the different treatments.

Protocol 3: In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in combination with a chemotherapy agent in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line for tumor implantation

  • This compound formulated for in vivo administration

  • Chemotherapy agent formulated for in vivo administration

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice per group):

    • Group 1: Vehicle control

    • Group 2: this compound alone

    • Group 3: Chemotherapy agent alone

    • Group 4: this compound + Chemotherapy agent

  • Treatment Administration: Administer the treatments according to a predetermined schedule (e.g., daily, weekly) and route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring:

    • Measure tumor volume with calipers (Volume = 0.5 x Length x Width²) and body weight regularly (e.g., 2-3 times per week).

    • Monitor the general health and behavior of the mice.

  • Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Perform statistical analysis to determine the significance of the differences between treatment groups.

Visualization of Pathways and Workflows

G cluster_0 This compound Action cluster_1 Chemotherapy Action This compound This compound HDAC2/3 HDAC2/3 This compound->HDAC2/3 Inhibition Histones Histones This compound->Histones Acetylation DNA Repair Proteins DNA Repair Proteins This compound->DNA Repair Proteins Inhibition HDAC2/3->Histones Deacetylation Chemotherapy Chemotherapy DNA DNA Chemotherapy->DNA Damage DNA->DNA Repair Proteins Activation Apoptosis Apoptosis DNA->Apoptosis Chromatin Chromatin Histones->Chromatin Condensation Histones->Chromatin Relaxation Tumor Suppressor Genes Tumor Suppressor Genes Chromatin->Tumor Suppressor Genes Silencing Chromatin->Tumor Suppressor Genes Re-expression Tumor Suppressor Genes->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Tumor Suppressor Genes->Cell Cycle Arrest

Caption: Synergistic signaling pathway of this compound and chemotherapy.

Caption: Experimental workflow for combination studies.

G This compound This compound Relaxed Chromatin Relaxed Chromatin This compound->Relaxed Chromatin HDAC Inhibition Re-expression of Tumor Suppressors Re-expression of Tumor Suppressors This compound->Re-expression of Tumor Suppressors HDAC Inhibition Inhibition of DNA Repair Inhibition of DNA Repair This compound->Inhibition of DNA Repair HDAC Inhibition Chemotherapy Chemotherapy DNA Damage DNA Damage Chemotherapy->DNA Damage Induces Synergistic Effect Synergistic Effect Enhanced Drug Access Enhanced Drug Access Relaxed Chromatin->Enhanced Drug Access Leads to Enhanced Drug Access->Synergistic Effect Increased Apoptosis Sensitivity Increased Apoptosis Sensitivity Re-expression of Tumor Suppressors->Increased Apoptosis Sensitivity Leads to Increased Apoptosis Sensitivity->Synergistic Effect DNA Damage->Synergistic Effect Potentiation of DNA Damage Potentiation of DNA Damage Inhibition of DNA Repair->Potentiation of DNA Damage Leads to Potentiation of DNA Damage->Synergistic Effect

Caption: Logical relationship of this compound and chemotherapy synergy.

References

Application Note: MI-192 as a Potent and Selective HDAC2/3 Inhibitor for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-192 is a novel benzamide family small molecule that functions as a potent and selective inhibitor of histone deacetylases (HDACs), with particular efficacy against HDAC2 and HDAC3.[1] Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to chromatin condensation and transcriptional repression. Dysregulation of HDAC activity is implicated in the pathogenesis of various cancers, making HDACs attractive therapeutic targets. This compound has been shown to induce differentiation and apoptosis in acute myeloid leukemic cell lines, highlighting its potential as an anti-cancer agent.[1]

This application note provides a detailed protocol for the use of this compound as a reference compound in a high-throughput screening (HTS) campaign to identify novel HDAC inhibitors. The described assay is a fluorometric, cell-based assay suitable for screening large compound libraries in a 384-well format.

This compound: Physicochemical and Biological Properties

A summary of the key properties of this compound is provided in the table below for easy reference.

PropertyValueReference
IUPAC Name N-(2-aminophenyl)-4-[(3,4-dihydro-4-methylene-1-oxo-2(1H)-isoquinolinyl)methyl]-benzamide
Molecular Formula C₂₄H₂₁N₃O₂
Molecular Weight 383.44 g/mol [1]
CAS Number 1415340-63-4
Appearance White to off-white solid
Solubility Soluble in DMSO
Mechanism of Action Selective inhibitor of HDAC2 and HDAC3[1]
IC₅₀ (HDAC2) 30 nM[1]
IC₅₀ (HDAC3) 16 nM[1]
Biological Activity Induces differentiation and apoptosis in leukemic cell lines[1]

Signaling Pathway of HDAC Inhibition by this compound

The diagram below illustrates the mechanism of action of this compound in inducing apoptosis through the inhibition of HDAC2 and HDAC3. By inhibiting these enzymes, this compound promotes histone hyperacetylation, leading to a more relaxed chromatin structure. This allows for the transcription of tumor suppressor genes, such as p21, and pro-apoptotic genes, ultimately resulting in cell cycle arrest and apoptosis.

Mechanism of this compound action.

High-Throughput Screening Protocol for Novel HDAC Inhibitors

This protocol describes a cell-based, fluorometric assay for the high-throughput screening of novel HDAC inhibitors, using this compound as a positive control.

Assay Principle

The assay utilizes a cell-permeable, non-fluorescent substrate that is deacetylated by intracellular HDACs. A developer solution is then added, which contains a protease that specifically cleaves the deacetylated substrate, releasing a fluorescent molecule. The fluorescence intensity is directly proportional to the HDAC activity. In the presence of an HDAC inhibitor, deacetylation is reduced, resulting in a lower fluorescence signal.

Materials and Reagents
  • Cell Line: Human colorectal carcinoma cell line (e.g., HCT116)

  • Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Assay Plates: 384-well, black, clear-bottom tissue culture plates

  • Reagents:

    • HDAC-Glo™ I/II Assay Kit (or equivalent)

    • This compound (positive control)

    • Trichostatin A (TSA) (optional positive control)

    • Test compound library (dissolved in DMSO)

    • Phosphate-Buffered Saline (PBS)

    • Trypsin-EDTA

Experimental Workflow

The following diagram outlines the major steps in the high-throughput screening workflow.

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_detection Detection cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (HCT116) Cell_Seeding 2. Cell Seeding (384-well plates) Cell_Culture->Cell_Seeding Incubation1 3. Incubation (24 hours) Cell_Seeding->Incubation1 Compound_Addition 4. Compound Addition (Test compounds, this compound, Controls) Incubation1->Compound_Addition Incubation2 5. Incubation (1 hour) Compound_Addition->Incubation2 Reagent_Addition 6. Add HDAC-Glo™ I/II Reagent Incubation2->Reagent_Addition Incubation3 7. Incubation (30 minutes, room temp) Reagent_Addition->Incubation3 Read_Plate 8. Read Fluorescence (Ex: 365 nm, Em: 440 nm) Incubation3->Read_Plate Data_Normalization 9. Data Normalization Read_Plate->Data_Normalization Hit_Identification 10. Hit Identification Data_Normalization->Hit_Identification

High-throughput screening workflow.
Detailed Protocol

  • Cell Seeding:

    • Culture HCT116 cells to 80-90% confluency.

    • Trypsinize and resuspend cells in fresh culture medium to a final concentration of 1 x 10⁵ cells/mL.

    • Dispense 40 µL of the cell suspension into each well of a 384-well plate (4,000 cells/well).

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.

  • Compound Addition:

    • Prepare a serial dilution of this compound in DMSO, and then dilute in culture medium to the desired final concentrations (e.g., 10-point, 3-fold serial dilution starting from 10 µM).

    • Prepare test compounds from the library at the desired screening concentration (e.g., 10 µM).

    • Using an automated liquid handler, add 10 µL of the diluted compounds, this compound, or vehicle control (DMSO) to the appropriate wells.

    • Include wells with cells and vehicle (negative control) and wells with cells and a known potent HDAC inhibitor like TSA or a high concentration of this compound (positive control). Also, include wells with medium only for background fluorescence measurement.

    • Incubate the plate at 37°C for 1 hour.

  • Assay Development and Signal Detection:

    • Prepare the HDAC-Glo™ I/II Reagent according to the manufacturer's instructions.

    • Add 50 µL of the prepared reagent to each well.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Read the fluorescence intensity using a plate reader with an excitation wavelength of 365 nm and an emission wavelength of 440 nm.

Data Analysis
  • Data Normalization:

    • Subtract the average background fluorescence (medium only wells) from all other measurements.

    • Normalize the data as a percentage of inhibition relative to the positive and negative controls:

      • % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

  • Hit Identification:

    • A common threshold for hit identification is a Z'-factor > 0.5 for the assay plate and a percent inhibition greater than three standard deviations from the mean of the negative controls.

    • For dose-response curves of this compound and identified hits, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Expected Results

The table below shows representative data for a dose-response experiment with this compound in the described HTS assay.

This compound Concentration (µM)Average Fluorescence (RFU)% Inhibition
10150100.0
3.3320093.8
1.1135075.0
0.3765037.5
0.129006.3
0.049500.0
0.019500.0
0.009500.0
Positive Control (TSA 1µM) 150100.0
Negative Control (DMSO) 9500.0

Conclusion

This compound is a valuable tool for cancer research and drug discovery, serving as a potent and selective inhibitor of HDAC2 and HDAC3. The detailed protocol provided in this application note offers a robust and reliable method for utilizing this compound as a reference compound in high-throughput screening campaigns aimed at discovering novel HDAC inhibitors. The cell-based, fluorometric assay is amenable to automation and provides a quantitative readout for identifying and characterizing new chemical entities with potential therapeutic value in oncology and other diseases where HDACs are dysregulated.

References

Application Notes and Protocols for MI-192 (miR-192) in Cancer Cell Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

Refining the Target: MI-192 is understood as microRNA-192 (miR-192), a key regulator of cellular processes, including differentiation in various cancer types.

These application notes provide a comprehensive overview of the role of microRNA-192 (miR-192) in inducing differentiation in cancer cells. The content is tailored for researchers, scientists, and drug development professionals, offering detailed insights into its mechanisms of action, experimental protocols, and quantitative data from relevant studies.

Introduction to miR-192 in Cancer

MicroRNA-192 is a small non-coding RNA molecule that plays a pivotal, yet complex, role in cancer biology. Its expression is frequently dysregulated in tumors, where it can function as either a tumor suppressor or an oncogene, depending on the cellular context and cancer type.[1][2] One of its key functions is the regulation of cell fate decisions, including proliferation, apoptosis, and cellular differentiation. In several cancer types, restoration of miR-192 expression has been shown to promote a more differentiated, less malignant phenotype, highlighting its therapeutic potential.

Mechanism of Action in Cancer Cell Differentiation

The primary mechanism by which miR-192 influences cellular processes is by binding to the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression.[3] This post-transcriptional regulation affects a multitude of signaling pathways involved in maintaining the undifferentiated state of cancer cells.

Key Signaling Pathways and Target Genes:

  • TGF-β Signaling: The Transforming Growth Factor-beta (TGF-β) pathway is a critical regulator of cell differentiation.[1]

  • PI3K/Akt Signaling: This pathway is central to cell survival and proliferation, and its modulation by miR-192 can influence differentiation programs.

  • ZEB1/2 Axis: Zinc finger E-box-binding homeobox 1 and 2 (ZEB1 and ZEB2) are key transcription factors that promote epithelial-to-mesenchymal transition (EMT), a process that is often inversely correlated with differentiation.

  • Retinoblastoma (RB1) Pathway: By targeting RB1, miR-192 can influence cell cycle progression and promote differentiation.[2]

  • Caveolin 1 (CAV1): In breast cancer, miR-192 has been shown to directly target CAV1, a protein involved in cell signaling and transformation.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of miR-192 on cancer cell differentiation and related processes.

Table 1: Effects of miR-192 on Cancer Cell Lines

Cancer TypeCell LineTransfection MethodKey FindingQuantitative Result
Colon CancerHCT-116miRNA mimicInhibition of cell proliferationSignificant decrease in cell viability
Breast CancerMCF-7, MDA-MB-231miRNA mimicInduction of apoptosis and cell cycle arrestApoptotic cell ratio increased to 22.6% and 24.28% from 11.67% and 13.74%, respectively[4]
NeuroblastomaSH-SY5Y, SK-N-SHmiRNA mimicInhibition of invasion, metastasis, and angiogenesisSignificant reduction in cell migration and invasion
Esophageal Squamous Cell CarcinomaESCC cell linesmiRNA mimicInhibition of apoptosis and promotion of proliferationSignificant increase in cell proliferation

Table 2: Regulation of Target Gene Expression by miR-192

Target GeneCancer TypeMethodEffect of miR-192 Overexpression
ZEB2Colon CancerLuciferase Reporter Assay, Western BlotDirect targeting and downregulation
RB1VariousWestern Blot, qRT-PCRDownregulation of mRNA and protein levels
CAV1Breast CancerLuciferase Reporter Assay, Western BlotDirect targeting and downregulation[4]
BimEsophageal Squamous Cell CarcinomaLuciferase Reporter Assay, Western BlotDirect targeting and inhibition of protein expression

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the study of miR-192.

miR192_Signaling_Pathway cluster_upstream Upstream Regulators cluster_miR192 cluster_downstream Downstream Targets & Pathways cluster_cellular_effects Cellular Effects p53 p53 miR192 miR-192 p53->miR192 Induces expression ZEB1_2 ZEB1/2 miR192->ZEB1_2 Represses RB1 RB1 miR192->RB1 Represses CAV1 CAV1 miR192->CAV1 Represses TGFb TGF-β Signaling miR192->TGFb Modulates PI3K_Akt PI3K/Akt Signaling miR192->PI3K_Akt Modulates Differentiation Induction of Differentiation miR192->Differentiation Proliferation Inhibition of Proliferation miR192->Proliferation Apoptosis Induction of Apoptosis miR192->Apoptosis ZEB1_2->Differentiation Inhibits RB1->Proliferation Promotes CAV1->Proliferation Promotes TGFb->Differentiation Regulates PI3K_Akt->Proliferation Promotes

Caption: Simplified signaling pathway of miR-192 in cancer cells.

Experimental_Workflow cluster_cell_culture Cell Culture & Transfection cluster_analysis Analysis of Differentiation cluster_functional_assays Functional Assays A 1. Seed cancer cells in appropriate culture plates B 2. Transfect cells with miR-192 mimic or inhibitor A->B C 3. Incubate for 24-72 hours B->C D 4a. RNA Extraction & qRT-PCR (for differentiation marker genes) C->D Proceed to analysis E 4b. Protein Lysis & Western Blot (for differentiation marker proteins) C->E Proceed to analysis F 4c. Flow Cytometry (for cell surface differentiation markers) C->F Proceed to analysis G 5a. Cell Proliferation Assay (e.g., MTT, BrdU) C->G Perform functional assays H 5b. Apoptosis Assay (e.g., Annexin V) C->H Perform functional assays I 5c. Migration/Invasion Assay (e.g., Transwell) C->I Perform functional assays

Caption: General experimental workflow for studying miR-192 effects.

Experimental Protocols

1. Protocol for Transfection of miR-192 Mimics/Inhibitors

This protocol outlines the transient transfection of synthetic miR-192 mimics or inhibitors into cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • miR-192 mimic or inhibitor and negative control (scrambled sequence)

  • Transfection reagent (e.g., Lipofectamine)

  • Opti-MEM or other serum-free medium

  • 6-well or 24-well culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: 18-24 hours prior to transfection, seed 5 x 10^5 cells per well in a 6-well plate with antibiotic-free medium.[5]

  • Complex Formation:

    • In one tube, dilute the miR-192 mimic/inhibitor or negative control in serum-free medium.

    • In a separate tube, dilute the transfection reagent in serum-free medium.

    • Combine the two solutions and incubate at room temperature for 20 minutes to allow for complex formation.

  • Transfection: Add the transfection complexes drop-wise to the cells. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

  • Post-transfection: After incubation, cells can be harvested for downstream analysis (qRT-PCR, Western blot) or used in functional assays.

2. Protocol for Quantitative Real-Time PCR (qRT-PCR) for Differentiation Markers

This protocol describes the measurement of mRNA levels of differentiation-associated genes.

Materials:

  • Transfected and control cells

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target differentiation genes and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from cells using a commercial kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

  • qPCR Reaction Setup:

    • Prepare a reaction mix containing qPCR master mix, forward and reverse primers, and cDNA template.

    • Run the reaction in a qPCR instrument using a standard thermal cycling protocol.

  • Data Analysis: Analyze the amplification data to determine the relative expression of the target genes, normalized to the housekeeping gene, using the ΔΔCt method.[6]

3. Protocol for Western Blot Analysis of Differentiation Markers

This protocol details the detection of protein levels of differentiation markers.

Materials:

  • Transfected and control cells

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against differentiation marker proteins and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer on ice.[7]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

4. Protocol for Flow Cytometry Analysis of Cell Surface Differentiation Markers

This protocol is for the identification and quantification of cell populations expressing specific surface markers of differentiation.

Materials:

  • Transfected and control cells

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Fluorochrome-conjugated primary antibodies against cell surface differentiation markers

  • Isotype control antibodies

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells and wash with cold PBS. Resuspend the cells in flow cytometry staining buffer.

  • Fc Receptor Blocking (Optional but Recommended): Incubate cells with an Fc receptor blocking antibody to prevent non-specific binding.

  • Antibody Staining: Add the fluorochrome-conjugated primary antibodies or isotype controls to the cell suspension and incubate on ice for 30 minutes in the dark.

  • Washing: Wash the cells twice with staining buffer to remove unbound antibodies.

  • Data Acquisition: Resuspend the cells in staining buffer and acquire data on a flow cytometer.

  • Data Analysis: Analyze the data using appropriate software to quantify the percentage of cells expressing the differentiation markers.

Conclusion

The modulation of miR-192 expression presents a promising therapeutic strategy for inducing differentiation in various cancer types. The protocols and data presented in these application notes provide a solid foundation for researchers to investigate the role of miR-192 in their specific cancer models. Further research is warranted to fully elucidate the complex regulatory networks governed by miR-192 and to translate these findings into effective clinical applications.

References

Unraveling the Off-Target Landscape of MI-192 (miR-192)

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

MI-192 is critically involved in a multitude of cellular processes, acting as a key regulator of gene expression at the post-transcriptional level.[1][2][3] As a microRNA (miRNA), this compound functions by binding to the 3' untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to their degradation or the inhibition of their translation.[2][3] While the intended, or "on-target," effects of this compound are the subject of extensive research, a comprehensive understanding of its "off-target" interactions is paramount for its safe and effective therapeutic application. Off-target effects, in the context of a miRNA, refer to the modulation of genes other than the intended therapeutic targets, which can lead to unforeseen biological consequences.

These application notes provide a framework for investigating the off-target effects of this compound. They include an overview of computational and experimental approaches, detailed protocols for key validation experiments, and a summary of known this compound targets to guide experimental design.

Data Presentation: Known and Predicted Targets of this compound

The following table summarizes a selection of experimentally validated and computationally predicted targets of this compound. This is not an exhaustive list but serves as a starting point for off-target investigations.

Target GeneFunctionValidation StatusDisease ContextReference
Experimentally Validated Targets
MDM2E3 ubiquitin ligase, negative regulator of p53ValidatedMultiple Myeloma[4]
RB1Tumor suppressor, cell cycle regulationValidatedLung Cancer[5][6]
ZEB1/ZEB2Transcription factors, epithelial-mesenchymal transitionValidatedDiabetic Nephropathy[2]
IGF-1/IGF-1RGrowth factor signalingValidatedMultiple Myeloma[4]
RacGAP1GTPase activating proteinValidatedCervical Cancer[1]
Computationally Predicted Targets
RAB2ARas-related protein, vesicle traffickingPredictedColon Cancer[3]
SH3RF3SH3 domain containing ring finger 3PredictedPapillary Thyroid Carcinoma[3]
EREGEpiregulin, EGFR ligandPredictedGouty Arthritis[3]

Experimental Protocols

A multi-pronged approach combining computational prediction with rigorous experimental validation is essential for identifying and characterizing the off-target effects of this compound.

Protocol 1: Global Gene Expression Profiling Following this compound Mimic Transfection

This protocol outlines the use of RNA sequencing (RNA-seq) to identify all genes dysregulated by the introduction of a synthetic this compound mimic.

Objective: To obtain a global and unbiased view of the transcriptomic changes induced by elevated this compound levels.

Materials:

  • Cell line of interest

  • This compound mimic and negative control mimic (scrambled sequence)

  • Lipofectamine RNAiMAX or similar transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • DNase I

  • Next-generation sequencing (NGS) platform and reagents

Procedure:

  • Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency at the time of transfection.

  • Transfection:

    • For each well, dilute 50 pmol of this compound mimic or negative control mimic in 250 µL of Opti-MEM.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM and incubate for 5 minutes.

    • Combine the diluted mimic and Lipofectamine RNAiMAX solutions, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.

    • Add the 500 µL complex mixture to each well.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

  • RNA Extraction:

    • Lyse the cells directly in the well using the buffer provided in the RNA extraction kit.

    • Proceed with RNA extraction according to the manufacturer's protocol, including an on-column DNase I digestion step to remove any contaminating genomic DNA.

  • RNA Quality Control: Assess the quantity and quality of the extracted RNA using a NanoDrop spectrophotometer and an Agilent Bioanalyzer.

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries from the extracted RNA using a stranded mRNA-seq library preparation kit.

    • Perform deep sequencing on a suitable NGS platform.

  • Data Analysis:

    • Align the sequencing reads to the reference genome.

    • Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in the this compound mimic-transfected cells compared to the negative control.

    • Use target prediction algorithms (e.g., TargetScan, miRDB) to identify which of the downregulated genes are potential direct targets of this compound.

Protocol 2: Luciferase Reporter Assay for Target Validation

This protocol describes a method to validate a direct interaction between this compound and the 3'-UTR of a putative target gene.

Objective: To determine if this compound directly binds to the 3'-UTR of a predicted off-target mRNA and represses its translation.

Materials:

  • HEK293T or other easily transfectable cell line

  • Luciferase reporter vector containing the 3'-UTR of the predicted target gene downstream of the luciferase gene (and a vector with a mutated seed region binding site as a control)

  • This compound mimic and negative control mimic

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Dual-luciferase reporter assay system (e.g., Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate to reach 80-90% confluency on the day of transfection.

  • Co-transfection:

    • In each well, co-transfect the cells with the 3'-UTR luciferase reporter vector (100 ng), the this compound mimic or negative control mimic (20 pmol), and a Renilla luciferase control vector (10 ng) using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 24-48 hours.

  • Luciferase Assay:

    • Lyse the cells using the passive lysis buffer provided in the dual-luciferase assay kit.

    • Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • A significant decrease in the normalized luciferase activity in the presence of the this compound mimic compared to the negative control indicates a direct interaction between this compound and the target 3'-UTR.

Mandatory Visualizations

experimental_workflow cluster_computational Computational Analysis cluster_experimental Experimental Validation pred Target Prediction Databases (TargetScan, miRDB) rna_seq_analysis RNA-Seq Data Analysis (Differential Expression) pred->rna_seq_analysis luciferase Luciferase Reporter Assay rna_seq_analysis->luciferase Identify Putative Off-Targets western Western Blotting rna_seq_analysis->western Validate Protein Level Changes transfection This compound Mimic Transfection rna_seq RNA Sequencing transfection->rna_seq rna_seq->rna_seq_analysis

Caption: Workflow for identifying and validating this compound off-targets.

signaling_pathway cluster_pathway p53-MDM2 Regulatory Loop p53 p53 mdm2_mrna MDM2 mRNA p53->mdm2_mrna Activates Transcription mi192 This compound p53->mi192 Activates Transcription mdm2_protein MDM2 Protein mdm2_mrna->mdm2_protein Translation degradation Degradation mdm2_mrna->degradation mdm2_protein->p53 Inhibits mi192->mdm2_mrna Inhibits Translation

Caption: this compound's role in the p53-MDM2 feedback loop.

References

Troubleshooting & Optimization

MI-192 solubility and stability in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the solubility and stability of MI-192 in Dimethyl Sulfoxide (DMSO) for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: For most biological experiments, this compound should be dissolved in high-purity, anhydrous Dimethyl Sulfoxide (DMSO).

Q2: What is the solubility of this compound in DMSO?

A2: The solubility of this compound in DMSO is 5 mg/mL.[1] Achieving this concentration may require ultrasonication and warming.[1] It is crucial to use a fresh, anhydrous stock of DMSO, as the presence of moisture can significantly reduce the solubility of the compound.[1][2]

Q3: How should I prepare a stock solution of this compound in DMSO?

A3: To prepare a stock solution, dissolve this compound in anhydrous DMSO to your desired concentration, not exceeding 5 mg/mL. If the compound does not dissolve readily, you can use an ultrasonic bath and gentle warming to facilitate dissolution.[1] Always vortex the solution to ensure it is homogeneous before making further dilutions.

Q4: My this compound solution in DMSO appears to have precipitated. What should I do?

A4: Precipitation can occur if the solubility limit is exceeded or if the solution has been stored improperly. Gently warm the solution and vortex or sonicate to try and redissolve the compound.[3] If precipitation persists, it is recommended to prepare a fresh stock solution. To avoid precipitation when diluting into aqueous media for experiments, it is best to make initial serial dilutions in DMSO and then add the final diluted DMSO stock to your aqueous buffer or cell culture medium.[2]

Q5: What are the recommended storage conditions for this compound in DMSO?

A5: Stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[3][4]

Q6: Is the this compound solution in DMSO stable?

A6: When stored under the recommended conditions, the this compound stock solution in DMSO is stable for the specified durations.[1] However, the stability of the compound in aqueous working solutions is significantly lower, and it is recommended to prepare these fresh for each experiment.[3]

Troubleshooting Guide

Issue Possible Cause Solution
Difficulty dissolving this compound in DMSO - Use of non-anhydrous DMSO.- Concentration exceeds solubility limit.- Use a fresh, unopened bottle of anhydrous DMSO.- Do not exceed a concentration of 5 mg/mL.- Use ultrasonication and gentle warming to aid dissolution.[1]
Precipitation of this compound in cell culture media - The final concentration of this compound in the aqueous media is too high.- Insufficient mixing upon dilution.- Ensure the final DMSO concentration in your cell culture medium is low (typically ≤0.5%) to maintain solubility.- Add the DMSO stock solution to the media with vigorous vortexing or stirring.
Inconsistent experimental results - Degradation of this compound due to improper storage.- Inaccurate concentration due to incomplete dissolution.- Aliquot stock solutions and avoid repeated freeze-thaw cycles.- Prepare fresh working dilutions for each experiment.- Ensure the stock solution is fully dissolved before use.
Observed cytotoxicity in control cells - High concentration of DMSO in the final culture medium.- Use a final DMSO concentration that has been shown to be non-toxic to your specific cell line (typically below 0.5%).- Run a vehicle control (media with the same concentration of DMSO) to assess the effect of the solvent.

Data Summary

This compound Solubility Data

SolventSolubilityNotes
DMSO5 mg/mLUltrasonic and warming may be needed. Use of hygroscopic DMSO can impact solubility.[1]

This compound Stability and Storage in DMSO

Storage TemperatureStorage DurationRecommendations
-20°C1 monthAliquot to avoid repeated freeze-thaw cycles.[1][3]
-80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.[1][3]

Experimental Protocols

Preparation of this compound Stock Solution (10 mM)

  • This compound has a molecular weight of 383.4 g/mol . To prepare a 10 mM stock solution, weigh out 3.83 mg of this compound powder.

  • Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

  • Vortex the solution thoroughly. If necessary, use an ultrasonic water bath and gentle warming until the solid is completely dissolved.[1]

  • Store the stock solution in aliquots at -20°C or -80°C.[1]

Application of this compound in a Cell-Based Assay (Example)

  • Culture your cells of interest to the desired confluency.

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare serial dilutions of the this compound stock solution in anhydrous DMSO to achieve the desired intermediate concentrations.

  • Further dilute the intermediate DMSO solutions into pre-warmed cell culture medium to obtain the final treatment concentrations. The final DMSO concentration in the medium should be kept constant across all treatments and be non-toxic to the cells (e.g., 0.1%).

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Include a vehicle control group treated with the same final concentration of DMSO.

  • Incubate the cells for the desired experimental duration (e.g., 72 hours).[1]

  • Proceed with your downstream analysis (e.g., apoptosis assay, Western blot).

Visualizations

experimental_workflow Experimental Workflow for this compound cluster_prep Stock Solution Preparation cluster_storage Storage cluster_application Cell-Based Assay weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex/Sonicate to Dissolve dissolve->vortex aliquot Aliquot Stock Solution vortex->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Aliquot store->thaw dilute_dmso Serial Dilution in DMSO thaw->dilute_dmso dilute_media Dilute into Culture Media dilute_dmso->dilute_media treat_cells Treat Cells dilute_media->treat_cells

Caption: Workflow for this compound solution preparation and use.

signaling_pathway This compound Mechanism of Action cluster_HDAC HDAC Complex cluster_histones Histone Proteins cluster_chromatin Chromatin Structure MI192 This compound HDAC2 HDAC2 MI192->HDAC2 Inhibition HDAC3 HDAC3 MI192->HDAC3 Inhibition AcetylatedHistones Acetylated Histones HDAC2->AcetylatedHistones Deacetylation HDAC3->AcetylatedHistones Deacetylation Histones Histones Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin AcetylatedHistones->Histones OpenChromatin Open Chromatin (Transcriptional Activation) AcetylatedHistones->OpenChromatin

Caption: this compound inhibits HDAC2/3, leading to histone hyperacetylation.

References

MI-192 not showing HDAC inhibition in western blot

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MI-192. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound, particularly in Western blot analyses of HDAC inhibition.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective inhibitor of histone deacetylase 2 (HDAC2) and histone deacetylase 3 (HDAC3).[1][2][3] Its mechanism of action involves binding to the active site of these enzymes, preventing them from removing acetyl groups from their substrate proteins, which include histones and various non-histone proteins.[4] This leads to an accumulation of acetylated proteins, which can alter gene expression and affect cellular processes like the cell cycle, differentiation, and apoptosis.[5]

Q2: How can I detect the inhibitory activity of this compound in my experiments?

The most common method to detect HDAC inhibition is to perform a Western blot to measure the acetylation status of known HDAC substrates.[6][7] An effective inhibition by this compound should result in a detectable increase in the acetylation of proteins like histone H3, histone H4, or α-tubulin.[6][8]

Q3: Which specific acetylated marks should I probe for when using this compound?

Since this compound selectively inhibits HDAC2 and HDAC3, which are Class I HDACs, a key marker to probe for is the acetylation of histones.[8] Antibodies that detect acetylated histone H3 (e.g., at lysines 9 and 14) or acetylated histone H4 are commonly used and are reliable indicators of Class I HDAC inhibition.[6][9][10]

Q4: What is the recommended concentration and treatment duration for this compound in cell culture?

The optimal concentration and duration can vary significantly depending on the cell line and the specific experimental endpoint. However, studies have shown biological effects of this compound in concentrations ranging from 0.15 µM to 50 µM, with treatment times from 24 to 72 hours.[1][2][11] It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific model system.

Quantitative Data for this compound

The following tables summarize key quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity

Target IC50 Value Selectivity
HDAC2 30 nM >250-fold vs. other HDAC isoforms[12]

| HDAC3 | 16 nM | >250-fold vs. other HDAC isoforms[12] |

Table 2: Exemplary Effective Concentrations in Cell-Based Assays

Cell Line Concentration Range Treatment Duration Observed Effect Reference
U937, HL60, Kasumi-1 0.15 - 1 µM 72 hours Induction of apoptosis and differentiation [1][2]
Human Dental Pulp Stromal Cells 1 - 50 µM 24 - 48 hours Reduction in HDAC activity [11]

| Human Adipose-Derived Stem Cells | 30 µM | 48 hours | G2/M cell cycle arrest |[13] |

This compound Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of this compound, the experimental workflow for its analysis, and a troubleshooting decision tree.

MI192_Mechanism Mechanism of this compound Action cluster_0 Normal Cellular State cluster_1 With this compound Treatment HDAC HDAC2/3 Acetyl Acetyl Group HDAC->Acetyl Removes MI192 This compound Histone Histone Protein Histone->Acetyl Inhibited_HDAC Inhibited HDAC2/3 MI192->Inhibited_HDAC Inhibits Acetylated_Histone Hyperacetylated Histone Protein

Caption: Diagram of this compound inhibiting HDAC2/3, leading to histone hyperacetylation.

Western_Blot_Workflow Western Blot Workflow for HDAC Inhibition start Start: Cell Culture treatment Treat cells with this compound (include vehicle control) start->treatment lysis Cell Lysis & Protein Extraction (e.g., RIPA buffer with HDAC inhibitors) treatment->lysis quant Protein Quantification (e.g., BCA assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer to Membrane (e.g., PVDF) sds_page->transfer blocking Blocking (e.g., 5% BSA or non-fat milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-acetyl-H3) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Detection (e.g., ECL) secondary_ab->detection analysis Data Analysis (Quantify band intensity) detection->analysis end End analysis->end

Caption: Standard workflow for Western blot analysis of HDAC inhibition.

Troubleshooting Guide: this compound Not Showing HDAC Inhibition

Problem: I treated my cells with this compound, but I don't see an increase in histone acetylation on my Western blot.

This is a common issue that can arise from several factors. Follow this guide to troubleshoot your experiment.

Q1: Is your experimental design appropriate for detecting HDAC inhibition?

  • This compound Concentration: Are you using an effective concentration? IC50 values (16-30 nM) are for purified enzymes. Higher concentrations are typically needed for cell-based assays.[1][2][3]

    • Recommendation: Perform a dose-response experiment starting from 100 nM up to 10 µM to find the optimal concentration for your cell line.

  • Treatment Duration: Was the treatment long enough for changes in acetylation to occur and be detected?

    • Recommendation: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the ideal treatment duration.

  • Positive Control: Are you using a positive control for HDAC inhibition?

    • Recommendation: Treat a parallel sample with a well-established, broad-spectrum HDAC inhibitor like Trichostatin A (TSA) or Vorinostat (SAHA) to confirm that your detection system is working.[7][14]

  • Cell Line Sensitivity: Is it possible your cell line is resistant or less sensitive to this compound?

    • Recommendation: Review literature for studies using this compound in your specific or similar cell lines. If none exist, your dose-response experiment is critical.

Q2: Could there be an issue with your sample preparation?

  • Lysis Buffer Composition: Does your lysis buffer contain inhibitors to prevent deacetylation after cell lysis?

    • Recommendation: Always include a broad-spectrum HDAC inhibitor (like TSA and sodium butyrate) in your lysis buffer to preserve the acetylation state of your proteins during extraction.

  • Protein Degradation: Are your samples being degraded?

    • Recommendation: Ensure your lysis buffer also contains a protease inhibitor cocktail. Keep samples on ice at all times.[15]

Q3: Is your Western blot protocol optimized for histone detection?

  • Gel Percentage: Are you using an appropriate polyacrylamide gel percentage to resolve low molecular weight proteins like histones (11-17 kDa)?[9]

    • Recommendation: Use a higher percentage gel (e.g., 15% or a 4-20% gradient gel) for better separation of histones.[16]

  • Transfer Conditions: Have you optimized the transfer to the membrane for small proteins?

    • Recommendation: Use a membrane with a smaller pore size (e.g., 0.2 µm PVDF) to prevent smaller histone proteins from passing through.[16] You may also need to adjust transfer time and voltage. Confirm successful transfer with Ponceau S staining.[15]

  • Blocking Agent: Could your blocking buffer be masking the epitope?

    • Recommendation: While non-fat milk is common, Bovine Serum Albumin (BSA) is often recommended for phospho- and acetyl-specific antibodies as milk can sometimes interfere.[16][17] Try blocking with 5% BSA in TBST.

Q4: Are your antibodies and detection reagents performing correctly?

  • Primary Antibody: Is your primary antibody specific and sensitive enough for the acetylated mark?

    • Recommendation: Use an antibody validated for Western blotting that specifically recognizes the acetylated form of your target (e.g., Acetyl-Histone H3 Lys9/Lys14).[10] Check the datasheet for recommended dilutions and incubation conditions.

  • Loading Control: Are you using an appropriate loading control?

    • Recommendation: For histone analysis, total Histone H3 is a better loading control than housekeeping proteins like GAPDH or β-actin, as it accounts for histone-specific extraction efficiency.

  • Secondary Antibody and Substrate: Are your detection reagents working?

    • Recommendation: Ensure your secondary antibody is compatible with the primary and is not expired. Check that your ECL substrate is fresh and has not lost sensitivity.[15][18]

Troubleshooting_Tree Troubleshooting Decision Tree for this compound Western Blots start No increase in acetylation with this compound treatment q1 Is the positive control (e.g., TSA) working? start->q1 p1 Issue is with the detection system. Check Western Blot Protocol. q1->p1 No q2 Is the this compound dose and time optimized? q1->q2 Yes q1_yes Yes q1_no No p1_sol Troubleshoot: - Antibody dilutions - Transfer efficiency (Ponceau stain) - Blocking buffer (try BSA) - Fresh ECL substrate p1->p1_sol p2 This compound treatment conditions may be suboptimal. q2->p2 No q3 Was the sample prep correct? q2->q3 Yes q2_yes Yes q2_no No p2_sol Action: - Perform dose-response (100nM - 10µM) - Perform time-course (6-48h) - Check this compound stock solution integrity p2->p2_sol p3 Acetylation state may not be preserved. q3->p3 No p4 Consider cell-line specific effects or assay limitations. q3->p4 Yes q3_yes Yes q3_no No p3_sol Action: - Add HDAC inhibitors (TSA, NaButyrate) to lysis buffer - Ensure protease inhibitors are present - Keep samples cold p3->p3_sol

Caption: A decision tree to diagnose issues with this compound Western blot experiments.

Detailed Experimental Protocol

Protocol: Western Blot for Detecting this compound Mediated Histone H3 Acetylation

  • Cell Seeding and Treatment:

    • Plate cells at a density that will ensure they are in a logarithmic growth phase and do not exceed 80-90% confluency by the end of the experiment.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) and a vehicle control (e.g., DMSO). Include a positive control (e.g., 400 nM TSA) for 18-24 hours.

  • Histone Extraction (Acid Extraction Method): [19]

    • Wash cells twice with ice-cold PBS.

    • Scrape cells into PBS and centrifuge at 1,500 rpm for 5 minutes at 4°C.

    • Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2) with protease and HDAC inhibitors. Incubate on ice for 30 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Resuspend the nuclear pellet in 0.2 M HCl and incubate overnight at 4°C with rotation.

    • Centrifuge at 13,000 g for 15 minutes at 4°C. Collect the supernatant containing the acid-soluble histones.

    • Neutralize the extract with 1 M Tris-HCl, pH 8.0.

  • Protein Quantification:

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: [16]

    • Prepare samples by adding 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.

    • Load 15-20 µg of histone extract per lane onto a 15% polyacrylamide gel. Include a pre-stained protein ladder.

    • Run the gel until the dye front reaches the bottom.

  • Membrane Transfer:

    • Transfer proteins to a 0.2 µm PVDF membrane. Use a wet transfer system for 1 hour at 100V or a semi-dry system according to the manufacturer's instructions.

    • After transfer, stain the membrane with Ponceau S to visualize protein bands and confirm equal loading and successful transfer. Destain with TBST.

  • Blocking and Antibody Incubation: [6][17]

    • Block the membrane with 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (e.g., rabbit anti-acetyl-Histone H3, diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated anti-rabbit secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare and apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using a digital imager or X-ray film.

    • Strip the membrane (if necessary) and re-probe for a loading control (e.g., anti-Total Histone H3).

    • Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the acetyl-H3 signal to the Total H3 signal.

References

Navigating the Nuances of miR-192: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: miR-192

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving microRNA-192 (miR-192). Given the context-dependent and often contradictory roles of miR-192, this resource aims to clarify common issues and provide standardized protocols to enhance experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: Why are my experimental results with miR-192 inconsistent?

Inconsistent results with miR-192 are a known challenge due to its dual role in cellular processes. Depending on the cellular context, disease state, and experimental model, miR-192 can function as either a tumor suppressor or an oncogene. This duality is a primary source of variability in experimental outcomes.[1]

Q2: What are the main factors that can influence miR-192 expression and function?

Several factors can significantly impact miR-192 expression and its downstream effects, leading to variability. These include:

  • Cell Type and Tissue Specificity: miR-192 expression and function differ significantly between cell types and tissues.[2] For instance, it is highly expressed in the renal cortex.[1][3]

  • Disease Stage: The expression and role of miR-192 can change as a disease progresses. Studies in diabetic nephropathy have shown conflicting results regarding miR-192 levels in early versus late stages of the disease.[1][2]

  • Upstream Regulators: The expression of miR-192 is controlled by various factors, including p53 and Transforming Growth Factor-beta (TGF-β), which can either upregulate or downregulate its activity.[4][5]

  • Sample Handling and Processing: Inconsistent handling of biological samples can lead to differential degradation of circulating miRNAs, affecting quantification and analysis.[6]

  • Experimental Conditions: Variations in experimental protocols, such as transfection efficiency of miR-192 mimics or inhibitors, can lead to disparate results.

Q3: How can I standardize my experiments to get more consistent results?

To improve the consistency of your miR-192 experiments, consider the following:

  • Thoroughly Characterize Your Model System: Document the cell type, passage number, and baseline expression of miR-192 and its key target genes.

  • Optimize Transfection Protocols: Determine the optimal concentration of miR-192 mimics or inhibitors for your specific cell line to achieve consistent functional effects.

  • Use Proper Controls: Always include appropriate negative and positive controls for your experiments, such as scrambled miRNA mimics and known miR-192 targets.

  • Standardize Sample Collection and Processing: Follow a strict protocol for sample handling, especially for biofluids, to minimize variability in miRNA levels.[6]

  • Validate Your Findings: Confirm your results using multiple methods, such as qRT-PCR for gene expression and Western blotting for protein levels of target genes.

Troubleshooting Guides

Issue 1: Contradictory Effects of miR-192 on Cell Proliferation

Problem: In some experiments, miR-192 overexpression inhibits cell proliferation, while in others, it appears to have no effect or even a pro-proliferative role.

Possible Causes and Solutions:

CauseSolution
Cell Line-Specific Effects The function of miR-192 is highly dependent on the genetic background of the cell line. Verify the p53 status of your cells, as p53 is a key regulator of miR-192.[4][7] The effect of miR-192 may be more pronounced in p53 wild-type cells.
Differential Target Gene Expression The downstream effects of miR-192 depend on the abundance of its target mRNAs. Profile the expression of key miR-192 targets (e.g., ZEB1, ZEB2, MDM2) in your cell model.[3]
Suboptimal Mimic/Inhibitor Concentration The concentration of the transfected mimic or inhibitor may be too low or too high, leading to off-target effects or incomplete modulation. Perform a dose-response experiment to determine the optimal concentration.
Issue 2: Variability in miR-192 Quantification by qRT-PCR

Problem: You are observing high variability in miR-192 expression levels between technical or biological replicates.

Possible Causes and Solutions:

CauseSolution
Inconsistent RNA Quality Poor RNA quality can significantly affect the efficiency of reverse transcription and PCR amplification. Always assess RNA integrity (e.g., using a Bioanalyzer) before proceeding.
Choice of Normalization Control There are no universally accepted housekeeping genes for normalizing circulating miRNA levels.[6] For cellular studies, U6 is a common choice, but its stability should be validated for your specific experimental conditions.[1] For circulating miRNAs, spike-in controls are often used.
Sample Collection and Storage Repeated freeze-thaw cycles can degrade miRNAs in serum and plasma.[6] Aliquot samples after the initial collection to avoid multiple freeze-thaw events.

Experimental Protocols

Protocol 1: Transfection of Adherent Cells with miR-192 Mimics or Inhibitors

This protocol provides a general guideline for transfecting adherent cells in a 6-well plate format. Optimization for specific cell types is recommended.

Materials:

  • miR-192 mimic or inhibitor and a non-targeting negative control

  • Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • Complete growth medium

  • 6-well tissue culture plates

  • Adherent cells in culture

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • Preparation of Transfection Complexes:

    • For each well, dilute the miR-192 mimic/inhibitor to a final concentration of 5-100 nM in 125 µL of Opti-MEM.

    • In a separate tube, dilute 4-10 µL of the transfection reagent in 125 µL of Opti-MEM.

    • Incubate both solutions at room temperature for 5 minutes.

    • Combine the diluted miRNA and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow complex formation.

  • Transfection:

    • Add 250 µL of the transfection complex to each well containing cells in 1.75 mL of serum-free medium.

    • Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 6-72 hours, depending on the specific assay.

  • Post-Transfection Analysis: After incubation, harvest the cells for downstream analysis of gene or protein expression.

Protocol 2: Analysis of Target Gene Expression by qRT-PCR

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for miR-192, target gene(s), and a reference gene

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from transfected cells using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit. For miRNA analysis, use a miRNA-specific reverse transcription primer.

  • qPCR Reaction Setup:

    • Prepare a reaction mix containing the qPCR master mix, forward and reverse primers, and cDNA template.

    • The primer sequences for miR-192 can be 5′-GCGGCGGCTGACCTATGAATTG-3′ (forward) and 5′-ATCCAGTGCAGGGTCCGAGG-3′ (reverse).[1]

  • qPCR Program: Run the qPCR reaction using a standard cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 60 sec).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene.

Visualizations

miR192_Biogenesis_and_Dual_Function cluster_cytoplasm Cytoplasm pri_miR192 pri-miR-192 pre_miR192 pre-miR-192 pri_miR192->pre_miR192 Processed by Drosha Drosha/DGCR8 pre_miR192->pre_miR192_cyto Export p53 p53 p53->pri_miR192 Upregulates TGF_beta TGF-β TGF_beta->pri_miR192 Regulates Dicer Dicer RISC RISC ZEB1_2 ZEB1/2 RISC->ZEB1_2 Inhibits MDM2 MDM2 RISC->MDM2 Inhibits Other_Targets Other Targets RISC->Other_Targets Inhibits miR192_duplex miR-192 duplex miR192_mature Mature miR-192 miR192_duplex->miR192_mature Unwinding miR192_mature->RISC Loading pre_miR192_cyto->miR192_duplex Processed by Dicer Tumor_Suppressor Tumor Suppressor Oncogene Oncogene ZEB1_2->Tumor_Suppressor MDM2->Tumor_Suppressor Other_Targets->Oncogene

Caption: miR-192 biogenesis and its dual role in cellular signaling.

miR192_Workflow start Hypothesis Formulation cell_culture Cell Line Selection & Culture start->cell_culture transfection Transfection with miR-192 Mimic/Inhibitor cell_culture->transfection incubation Incubation (6-72h) transfection->incubation harvest Cell Harvesting incubation->harvest functional_assay Functional Assays (Proliferation, Migration, etc.) incubation->functional_assay rna_extraction RNA Extraction harvest->rna_extraction protein_extraction Protein Extraction harvest->protein_extraction qRTPCR qRT-PCR for Target Gene Expression rna_extraction->qRTPCR western_blot Western Blot for Target Protein Levels protein_extraction->western_blot data_analysis Data Analysis qRTPCR->data_analysis western_blot->data_analysis functional_assay->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A typical experimental workflow for studying miR-192 function.

Troubleshooting_Tree cluster_model Model Characterization cluster_protocol Protocol Standardization cluster_reagents Reagent Validation start Inconsistent Results with miR-192 check_model Is the cellular model well-characterized? start->check_model check_protocol Are experimental protocols standardized? start->check_protocol check_reagents Are reagents (mimics/inhibitors) validated? start->check_reagents p53_status Check p53 status check_model->p53_status target_expression Profile baseline target gene expression check_model->target_expression cell_line_auth Authenticate cell line check_model->cell_line_auth transfection_opt Optimize transfection efficiency check_protocol->transfection_opt sample_handling Standardize sample collection/storage check_protocol->sample_handling normalization_val Validate normalization controls check_protocol->normalization_val dose_response Perform dose-response for mimics/inhibitors check_reagents->dose_response positive_control Use positive controls (known targets) check_reagents->positive_control negative_control Use appropriate negative controls check_reagents->negative_control

Caption: A troubleshooting decision tree for inconsistent miR-192 results.

References

MI-192 degradation in long-term cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective HDAC2/3 inhibitor, MI-192. The information provided addresses potential issues related to the degradation of this compound in long-term cell culture experiments.

Disclaimer

Currently, there is limited published data specifically detailing the degradation of this compound in long-term cell culture. The guidance provided here is based on the known chemical properties of this compound as a benzamide-based compound, general principles of small molecule stability in aqueous solutions, and troubleshooting strategies for similar histone deacetylase (HDAC) inhibitors. It is crucial to empirically validate the stability of this compound under your specific experimental conditions.

Troubleshooting Guide

This guide addresses common issues that may arise during long-term cell culture experiments involving this compound, potentially linked to its degradation.

Observed Problem Potential Cause(s) Recommended Action(s)
Decreased or inconsistent biological activity of this compound over time. 1. Degradation of this compound in culture medium: The compound may be unstable at 37°C, leading to a reduction in the effective concentration. 2. Metabolism by cells: Cells may metabolize this compound into less active or inactive forms. 3. Adsorption to plasticware: The compound may adhere to the surface of cell culture plates or flasks, reducing its bioavailability.1. Assess this compound stability: Perform a stability study by incubating this compound in your specific cell culture medium at 37°C over your experimental timeframe. Quantify the remaining this compound at different time points using HPLC or LC-MS/MS. 2. Replenish this compound: If degradation is confirmed, consider partial or complete medium changes with freshly prepared this compound at regular intervals. The frequency will depend on the determined degradation rate. 3. Investigate cellular metabolism: Analyze cell lysates and conditioned medium for the presence of potential this compound metabolites using mass spectrometry. 4. Evaluate non-specific binding: Compare the concentration of this compound in the medium from wells with and without cells to assess adsorption to plasticware.[1]
Increased or unexpected cytotoxicity in long-term cultures. 1. Formation of toxic degradation products: The breakdown products of this compound may have cytotoxic effects. 2. Accumulation of the compound: If the compound is stable and not metabolized, its concentration could effectively increase with repeated dosing.1. Characterize degradation products: Use LC-MS/MS to identify potential degradation products in the cell culture medium over time. 2. Assess toxicity of potential degradants: If degradation products can be identified and synthesized, test their cytotoxicity in your cell line. 3. Optimize dosing strategy: If accumulation is suspected, adjust the dosing schedule and concentration. Monitor cell viability and the expression of apoptosis markers.
Variability in experimental results between batches or experiments. 1. Inconsistent preparation of this compound stock solutions: Errors in weighing or dissolving the compound can lead to variations in the final concentration. 2. Improper storage of stock solutions: this compound stock solutions may degrade if not stored correctly (e.g., at the wrong temperature, exposed to light). 3. Batch-to-batch variation of this compound: While less common from reputable suppliers, there could be differences in the purity or formulation of the compound.1. Standardize stock solution preparation: Develop and adhere to a strict protocol for preparing stock solutions. Use a calibrated balance and ensure the compound is fully dissolved. This compound is soluble in DMSO.[2] 2. Follow recommended storage conditions: Store this compound stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. 3. Perform quality control on new batches: When receiving a new batch of this compound, verify its identity and purity if possible, and compare its biological activity to a previous, validated batch.
Precipitation of this compound in the cell culture medium. 1. Low solubility in aqueous medium: The concentration of this compound may exceed its solubility limit in the final culture medium. 2. Interaction with media components: Components of the serum or media supplements may cause the compound to precipitate.1. Determine the solubility limit: Visually inspect the medium for precipitation after adding this compound. You can also centrifuge the medium and analyze the supernatant for the this compound concentration. 2. Adjust final DMSO concentration: Ensure the final concentration of the solvent (e.g., DMSO) is as low as possible and consistent across experiments, typically below 0.1%.[2] 3. Test different media formulations: If precipitation persists, test the solubility of this compound in different basal media or with different serum lots.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound stock solutions?

A1: this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[2] It is recommended to store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the stock solution from light.

Q2: How stable is this compound in cell culture medium at 37°C?

A2: There is no specific published data on the stability of this compound in cell culture medium. As a benzamide-based compound, it may be susceptible to hydrolysis over extended periods in aqueous solutions at 37°C. The rate of degradation can be influenced by the pH of the medium and the presence of certain enzymes in the serum supplement. It is strongly recommended to perform a stability study under your specific experimental conditions.

Q3: How can I assess the stability of this compound in my long-term cell culture experiment?

A3: You can perform a stability study by incubating this compound in your complete cell culture medium (including serum) at 37°C in a cell-free environment. At various time points (e.g., 0, 24, 48, 72 hours), collect aliquots of the medium and analyze the concentration of the remaining this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Q4: What are the potential degradation products of this compound?

A4: The exact degradation products of this compound in cell culture have not been characterized in published literature. As a benzamide, a potential degradation pathway is the hydrolysis of the amide bond. Mass spectrometry-based techniques would be required to identify and characterize any degradation products that form under your experimental conditions.

Q5: Should I refresh the this compound-containing medium during my long-term experiment?

A5: Yes, if you suspect or have confirmed that this compound is degrading over time, it is good practice to replenish the medium with freshly prepared this compound. The frequency of medium changes will depend on the degradation rate of the compound. A common practice for compounds with moderate stability is to perform a half-medium change every 48-72 hours.

Q6: Can cellular metabolism affect the concentration of this compound?

A6: Yes, cells can metabolize small molecule inhibitors, which can reduce the effective concentration of the active compound over time. The extent of metabolism can vary significantly between different cell types. Analyzing both the cell culture supernatant and cell lysates by LC-MS/MS can help determine if this compound is being metabolized by your cells.

Q7: What is the known mechanism of action for this compound?

A7: this compound is a selective inhibitor of histone deacetylase 2 (HDAC2) and histone deacetylase 3 (HDAC3).[3] Inhibition of these enzymes leads to an increase in histone acetylation, which alters chromatin structure and gene expression, ultimately inducing effects such as cell cycle arrest and apoptosis in cancer cells.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Medium

This protocol provides a framework for determining the chemical stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound powder

  • DMSO (cell culture grade)

  • Your specific complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes or a multi-well plate

  • Incubator at 37°C with 5% CO2

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Spike the cell culture medium: Dilute the this compound stock solution into your pre-warmed complete cell culture medium to the final working concentration you use in your experiments (e.g., 1 µM). Prepare a sufficient volume for all time points.

  • Aliquot for time points: Dispense the this compound-containing medium into sterile, sealed containers (e.g., microcentrifuge tubes) for each time point to be tested (e.g., 0, 8, 24, 48, 72 hours).

  • Incubate: Place the containers in a 37°C, 5% CO2 incubator.

  • Sample collection: At each designated time point, remove one container and immediately store it at -80°C to halt any further degradation. The T=0 sample should be frozen immediately after preparation.

  • Sample analysis: Once all time points are collected, thaw the samples and analyze the concentration of this compound in each using a validated HPLC or LC-MS/MS method.

  • Data analysis: Plot the concentration of this compound as a percentage of the T=0 concentration versus time to determine the degradation profile.

Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This is a general protocol that will require optimization for your specific instrument and this compound.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase (Isocratic - example, requires optimization):

  • Acetonitrile and water (with 0.1% formic acid) in a suitable ratio (e.g., 60:40 v/v).

Procedure:

  • Prepare a standard curve: Create a series of this compound standards of known concentrations in your cell culture medium.

  • Sample preparation: For your experimental samples, you may need to perform a protein precipitation step (e.g., by adding 3 volumes of cold acetonitrile) to remove proteins from the serum that could interfere with the analysis. Centrifuge to pellet the precipitate and inject the supernatant.

  • HPLC analysis:

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detection wavelength (this compound has absorbance maxima that can be determined by a UV scan).

    • Inject a fixed volume of your standards and samples.

  • Data analysis:

    • Generate a standard curve by plotting the peak area against the concentration of the standards.

    • Use the standard curve to determine the concentration of this compound in your experimental samples.

Visualizations

Signaling Pathway

HDAC_Inhibition_Pathway Simplified Signaling Pathway of this compound Action cluster_0 Epigenetic Modification MI192 This compound HDAC2_3 HDAC2/HDAC3 MI192->HDAC2_3 Inhibition AcetylatedHistones Acetylated Histones Histones Histones HDAC2_3->Histones Deacetylation OpenChromatin Open Chromatin AcetylatedHistones->OpenChromatin Chromatin Chromatin GeneExpression Gene Expression Alteration OpenChromatin->GeneExpression CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis Stability_Workflow Workflow for this compound Stability Assessment start Start: Prepare this compound in Culture Medium t0 T=0 Sample Collection (Freeze at -80°C) start->t0 incubation Incubate at 37°C, 5% CO2 start->incubation analysis Analyze Samples by HPLC or LC-MS/MS t0->analysis collection Collect Samples at Desired Time Points incubation->collection storage Store Samples at -80°C collection->storage storage->analysis data Plot % Remaining this compound vs. Time analysis->data end End: Determine Degradation Profile data->end Troubleshooting_Logic Troubleshooting Logic for Inconsistent this compound Activity rect_node rect_node start Inconsistent Biological Activity? check_stability Is this compound Stable in Medium? start->check_stability yes_stable Yes check_stability->yes_stable Yes no_stable No check_stability->no_stable No check_metabolism Is this compound Metabolized by Cells? yes_stable->check_metabolism action_replenish Replenish this compound in Medium Periodically no_stable->action_replenish yes_metabolized Yes check_metabolism->yes_metabolized Yes no_metabolized No check_metabolism->no_metabolized No action_increase_dose Consider Increasing Initial Dose or Modifying Dosing Schedule yes_metabolized->action_increase_dose check_adsorption Does this compound Adsorb to Plastic? no_metabolized->check_adsorption yes_adsorbed Yes check_adsorption->yes_adsorbed Yes no_adsorbed No check_adsorption->no_adsorbed No action_use_low_binding_plates Use Low-Binding Plates yes_adsorbed->action_use_low_binding_plates action_recheck_protocol Re-evaluate Experimental Protocol and Reagent Quality no_adsorbed->action_recheck_protocol

References

Technical Support Center: Enhancing the Efficacy of MI-192 in Resistant Cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical support guide addresses strategies for overcoming resistance to a hypothetical small molecule inhibitor, designated "MI-192." This information is synthesized from established principles of cancer drug resistance and is intended to provide a framework for researchers. The experimental protocols and data are illustrative examples.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound?

A1: this compound is a novel inhibitor targeting the hypothetical "Kinase X" signaling pathway, which is frequently dysregulated in several cancer types. By binding to the ATP-binding pocket of Kinase X, this compound blocks downstream signaling, leading to cell cycle arrest and apoptosis in sensitive cancer cells.

Q2: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential mechanisms of resistance?

A2: Acquired resistance to targeted therapies like this compound is a common challenge. Several mechanisms can lead to reduced efficacy:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration.[1][2][3]

  • Target Alteration: Mutations in the gene encoding Kinase X can alter the drug-binding site, preventing this compound from effectively inhibiting its target.

  • Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to circumvent the blocked Kinase X pathway, thereby maintaining proliferation and survival.[3][4]

  • Altered Drug Metabolism: Cells may increase the metabolic inactivation of this compound.[3]

  • Epigenetic Modifications: Changes in DNA methylation or histone acetylation can alter the expression of genes involved in drug sensitivity.

  • Role of microRNAs: Dysregulation of specific microRNAs, such as the miR-192 family, has been implicated in drug resistance by modulating the expression of target genes involved in cell survival and drug response.[5][6]

Troubleshooting Guide

This guide provides a systematic approach to identifying and overcoming this compound resistance in your cell lines.

Problem 1: Decreased cell death and increased cell viability observed in this compound treated cells over time.

Possible Cause 1: Development of Resistance

Suggested Solution:

  • Confirm Resistance: Perform a dose-response assay to compare the IC50 value of this compound in your treated cell line versus the parental, sensitive cell line. A significant rightward shift in the IC50 curve indicates resistance.

  • Investigate Resistance Mechanisms:

    • Drug Efflux: Use an efflux pump inhibitor (e.g., verapamil, tariquidar) in combination with this compound to see if sensitivity is restored.[1]

    • Target Mutation: Sequence the Kinase X gene in resistant cells to identify potential mutations in the drug-binding domain.

    • Bypass Pathway Activation: Use phosphoproteomic arrays or western blotting to analyze the activation status of key survival pathways (e.g., PI3K/Akt, MAPK/ERK).

Experimental Workflow for Investigating Resistance

experimental_workflow cluster_phenotype Phenotypic Analysis cluster_mechanism Mechanism Identification cluster_solution Potential Solutions phenotype Observe Decreased Efficacy ic50 Confirm Resistance (IC50 Shift) phenotype->ic50 Dose-Response Assay efflux Assess Drug Efflux ic50->efflux If IC50 increased target Sequence Target Gene ic50->target If IC50 increased pathway Analyze Bypass Pathways ic50->pathway If IC50 increased combo Combination Therapy efflux->combo If efflux is high nano Nanoparticle Formulation efflux->nano To evade pumps new_gen Next-Generation Inhibitor target->new_gen If target is mutated pathway->combo If bypass is active

Caption: Workflow for identifying and addressing this compound resistance.

Problem 2: this compound efficacy is restored with an efflux pump inhibitor. How can we permanently overcome this?

Possible Cause 2: P-gp Mediated Drug Efflux

Suggested Solution:

  • Combination Therapy: Co-administer this compound with a clinically relevant P-gp inhibitor.

  • Nanoparticle Formulation: Encapsulating this compound in nanoparticles can facilitate its entry into cells via endocytosis, bypassing efflux pumps.[1]

Problem 3: No target mutations are found, and efflux pump inhibition has no effect, but we see increased phosphorylation of Akt.

Possible Cause 3: Activation of a Bypass Signaling Pathway

Suggested Solution:

  • Combination Therapy: Combine this compound with an inhibitor of the activated bypass pathway (e.g., a PI3K or Akt inhibitor). This dual-targeting approach can prevent the cells from escaping the effects of this compound.

Hypothetical Signaling Pathway of this compound Action and Resistance

signaling_pathway cluster_MI192 This compound Action cluster_resistance Resistance Mechanisms MI192 This compound KinaseX Kinase X MI192->KinaseX Inhibits Downstream Downstream Effector KinaseX->Downstream Bypass Bypass Pathway (e.g., PI3K/Akt) KinaseX->Bypass Crosstalk Apoptosis Apoptosis Downstream->Apoptosis Pgp P-gp Efflux Pump Pgp->MI192 Efflux Survival Cell Survival Bypass->Survival

Caption: this compound inhibits Kinase X, leading to apoptosis. Resistance can arise from drug efflux or activation of bypass pathways.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines

Cell LineThis compound IC50 (nM)Fold Resistance
Parental (Sensitive)501
This compound Resistant50010
Resistant + Verapamil (10 µM)751.5

Table 2: Synergistic Effect of this compound and a PI3K Inhibitor (PI3Ki) in Resistant Cells

TreatmentCell Viability (%)
Control100
This compound (500 nM)85
PI3Ki (100 nM)90
This compound (500 nM) + PI3Ki (100 nM)30

Detailed Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the log of the drug concentration and determine the IC50 value using non-linear regression.

Protocol 2: Western Blot for Pathway Activation
  • Cell Lysis: Treat cells with this compound and/or other inhibitors for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA for 1 hour, then incubate with primary antibodies against total and phosphorylated forms of proteins of interest (e.g., Akt, p-Akt) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 3: Rhodamine 123 Efflux Assay
  • Cell Loading: Incubate cells with the fluorescent P-gp substrate Rhodamine 123 for 30 minutes at 37°C.

  • Drug Treatment: Treat the cells with this compound and/or a P-gp inhibitor (e.g., verapamil) for 1-2 hours.

  • Flow Cytometry: Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer. Reduced fluorescence indicates increased P-gp activity.

Troubleshooting Logic Diagram

troubleshooting_logic start Experiencing this compound Inefficacy ic50_check Is IC50 significantly increased? start->ic50_check ic50_check->start No, check experimental setup efflux_test Does efflux inhibitor restore sensitivity? ic50_check->efflux_test Yes target_seq Sequence Kinase X gene. efflux_test->target_seq No efflux_confirm Resistance likely due to efflux. efflux_test->efflux_confirm Yes mutation_found Is a mutation present? target_seq->mutation_found pathway_analysis Analyze bypass pathways (e.g., p-Akt). pathway_active Is a bypass pathway activated? pathway_analysis->pathway_active mutation_found->pathway_analysis No mutation_confirm Resistance likely due to target mutation. mutation_found->mutation_confirm Yes pathway_confirm Resistance likely due to bypass pathway. pathway_active->pathway_confirm Yes unknown Consider other mechanisms (e.g., epigenetics). pathway_active->unknown No

Caption: A decision tree for troubleshooting this compound resistance.

References

Technical Support Center: MI-192 and Menin-MLL Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for utilizing MI-192 and other menin-MLL (Mixed Lineage Leukemia) inhibitors, with a special focus on protocols adapted for sensitive cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel benzamide-based compound that acts as a selective inhibitor of histone deacetylases (HDACs), particularly HDAC2 and HDAC3.[1] It is part of a broader class of drugs targeting epigenetic modifications in cancer. In the context of MLL-rearranged leukemias, the term "MI" is also famously associated with a class of small molecules that inhibit the protein-protein interaction between Menin and MLL fusion proteins (e.g., MI-2, MI-463, MI-503).[2][3][4] These Menin-MLL inhibitors block the recruitment of the MLL fusion protein complex to target genes, leading to the downregulation of key oncogenic drivers like HOXA9 and MEIS1.[2][3][4] This ultimately results in cell cycle arrest, differentiation, and apoptosis in MLL-rearranged leukemia cells.[3][5]

Q2: Which cell lines are sensitive to Menin-MLL inhibitors like this compound?

A2: Cell lines with MLL gene rearrangements, such as MV4;11 (MLL-AF4), MOLM-13 (MLL-AF9), and THP-1 (MLL-AF9), are particularly sensitive to Menin-MLL inhibitors.[2][3] The efficacy of these inhibitors is often correlated with the cell line's dependence on the MLL fusion protein for survival. Some studies have also shown activity in cell lines with high expression of HOXA9 and MEIS1, even without a formal MLL rearrangement.[3] Normal, non-cancerous cells, and cancer cell lines without MLL translocations tend to be significantly less sensitive.[5]

Q3: What are the typical working concentrations for this compound and its analogs?

A3: The optimal concentration is highly cell-line dependent. It is crucial to perform a dose-response curve to determine the IC50 for your specific cell line. However, based on published data, GI50 (concentration for 50% growth inhibition) values for potent Menin-MLL inhibitors like MI-503 can range from the low nanomolar to sub-micromolar range in sensitive MLL-rearranged leukemia cell lines.[6] For initial experiments, a concentration range of 10 nM to 10 µM is a reasonable starting point.

Troubleshooting Guide

Q1: I am observing high levels of cytotoxicity even at low concentrations of the inhibitor in my primary patient samples. What can I do?

A1: Primary cells, especially from patients, are often more sensitive than established cell lines. Consider the following modifications:

  • Reduce Incubation Time: Start with shorter incubation periods (e.g., 24 or 48 hours) and assess the effects.

  • Optimize Seeding Density: Ensure an optimal cell seeding density. Too few cells can lead to increased stress and apparent cytotoxicity.

  • Serum Concentration: If using a serum-containing medium, ensure the serum concentration is optimal for your primary cells, as serum components can sometimes interact with small molecules.

  • Test a Panel of Concentrations: Use a wider and lower range of inhibitor concentrations to pinpoint a more precise IC50.

Q2: My Western blot results for HOXA9 and MEIS1 are inconsistent after inhibitor treatment. What could be the issue?

A2: Inconsistent downregulation of HOXA9 and MEIS1 can be due to several factors:

  • Timing of Lysate Collection: The downregulation of these target genes is time-dependent. Create a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal time point for observing maximal protein reduction.

  • Inhibitor Potency and Stability: Ensure your inhibitor stock solution is fresh and has been stored correctly. Repeated freeze-thaw cycles can degrade the compound.

  • Cell Line Specificity: Confirm that your cell line is indeed dependent on the Menin-MLL interaction. If not, you may not observe a significant change in HOXA9 and MEIS1 levels.

  • Antibody Quality: Use validated antibodies for HOXA9 and MEIS1. Run appropriate positive and negative controls.

Q3: The results of my cell viability assay are not reproducible. What are some common pitfalls?

A3: Reproducibility issues in cell viability assays can arise from:

  • Uneven Cell Seeding: Ensure a homogenous single-cell suspension before plating to avoid clumps and uneven cell distribution in the wells.

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can affect cell growth and compound concentration. It is good practice to fill the outer wells with sterile PBS or media and not use them for experimental samples.

  • DMSO Concentration: Keep the final concentration of the vehicle (usually DMSO) consistent and low across all wells (typically ≤ 0.5%). High concentrations of DMSO can be toxic to cells.

  • Incubation Time with Assay Reagent: For MTT or similar metabolic assays, the incubation time with the reagent is critical. Optimize this time for your specific cell line to ensure you are in the linear range of the assay.

Data Presentation

Table 1: IC50 Values of Various Menin-MLL Inhibitors in Different Cell Lines

InhibitorCell LineMLL StatusIC50/GI50Reference
MI-2MV4;11MLL-AF4446 nM[2]
MI-3MV4;11MLL-AF4648 nM[2]
MI-463MLL-rearranged linesMLL fusion15.3 nM[2]
MI-503MLL-rearranged linesMLL fusion14.7 nM[2]
MI-503HepG2 (Liver Cancer)Not Applicable14 nM[2]
MI-538MV4;11MLL-AF421 nM[2]
MI-1481MLL-rearranged linesMLL fusion3.6 nM[2]
M-525MV4;11MLL-AF43 nM[2]
MI-3454MLL-rearranged linesMLL fusion7-27 nM[2]
M-1121MOLM-13MLL-AF951.5 nM[2]
M-1121MV4;11MLL-AF4192 nM[2]

Experimental Protocols

Cell Viability Assay (MTT-based)

This protocol is a general guideline and should be optimized for your specific cell line.

  • Cell Seeding:

    • For adherent cells, seed at a density of 5,000-10,000 cells/well in a 96-well plate and allow them to attach overnight.

    • For suspension cells, seed at a density of 20,000-50,000 cells/well in a 96-well plate.

  • Compound Treatment:

    • Prepare serial dilutions of the Menin-MLL inhibitor in your cell culture medium.

    • Add the desired concentrations of the inhibitor to the wells. Include a vehicle-only control (e.g., DMSO).

  • Incubation:

    • Incubate the plate for the desired period (e.g., 72 or 96 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[7]

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[7]

  • Solubilization:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[7]

    • Mix gently on an orbital shaker to dissolve the formazan crystals.[7]

  • Readout:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for flow cytometry-based detection of apoptosis.

  • Cell Treatment:

    • Seed and treat cells with the Menin-MLL inhibitor at the desired concentrations and for the appropriate duration in a 6-well plate. Include positive and negative controls.

  • Cell Harvesting:

    • For suspension cells, gently collect the cells by centrifugation.

    • For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant to include any floating apoptotic cells.

    • Wash the cells once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.[8]

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[8]

    • Incubate for 15 minutes at room temperature in the dark.[8]

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry within one hour.

    • Use appropriate compensation controls for FITC and PI.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

Western Blot for HOXA9 and MEIS1

This protocol outlines the detection of key downstream targets of the Menin-MLL complex.

  • Protein Extraction:

    • After treating cells with the Menin-MLL inhibitor for the optimized duration, harvest the cells.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-polyacrylamide gel.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the membrane with primary antibodies against HOXA9, MEIS1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis:

    • Quantify the band intensities and normalize the levels of HOXA9 and MEIS1 to the loading control.

Visualizations

Menin_MLL_Signaling_Pathway cluster_nucleus Nucleus MLL_fusion MLL Fusion Protein Menin Menin MLL_fusion->Menin binds Histone_Mod H3K4me3 MLL_fusion->Histone_Mod promotes LEDGF LEDGF Menin->LEDGF interacts Menin->Histone_Mod promotes Target_Genes Target Genes (HOXA9, MEIS1) LEDGF->Target_Genes recruits complex to LEDGF->Histone_Mod promotes Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis drives RNA_Pol_II RNA Pol II Histone_Mod->RNA_Pol_II activates RNA_Pol_II->Target_Genes transcribes MI192 This compound (Menin-MLL Inhibitor) MI192->Menin inhibits binding to MLL

Caption: Menin-MLL Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_assays Downstream Assays start Start: Sensitive Cell Line (e.g., Primary AML cells) culture Cell Culture & Treatment with this compound (Dose-Response) start->culture viability Cell Viability Assay (e.g., MTT) culture->viability apoptosis Apoptosis Assay (e.g., Annexin V) culture->apoptosis western Western Blot (HOXA9, MEIS1) culture->western analysis Data Analysis: - IC50 Determination - Apoptosis Quantification - Protein Expression viability->analysis apoptosis->analysis western->analysis end Conclusion analysis->end

Caption: Experimental Workflow for this compound in Sensitive Cell Lines.

Troubleshooting_Logic start Problem Encountered high_cytotoxicity High Cytotoxicity in Sensitive Cells? start->high_cytotoxicity inconsistent_wb Inconsistent Western Blot Results? start->inconsistent_wb solution_cytotoxicity 1. Reduce incubation time 2. Optimize seeding density 3. Check DMSO concentration high_cytotoxicity->solution_cytotoxicity Yes solution_wb 1. Perform time-course 2. Check inhibitor stability 3. Validate antibodies inconsistent_wb->solution_wb Yes re_evaluate Re-evaluate Experiment solution_cytotoxicity->re_evaluate solution_wb->re_evaluate

Caption: Troubleshooting Logic for Common this compound Issues.

References

Validation & Comparative

A Comparative Guide to MI-192 and Other Histone Deacetylase (HDAC) Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel benzamide histone deacetylase (HDAC) inhibitor, MI-192, with other well-established HDAC inhibitors used in cancer research. The information presented is collated from various preclinical studies to offer a comprehensive overview of their performance, supported by experimental data and detailed methodologies.

Introduction to HDAC Inhibition in Cancer Therapy

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on histones and other non-histone proteins, leading to a more condensed chromatin structure and generally transcriptional repression. In many cancers, HDACs are overexpressed or dysregulated, contributing to the silencing of tumor suppressor genes and promoting cancer cell proliferation, survival, and metastasis.

HDAC inhibitors (HDACis) are a promising class of anti-cancer agents that counteract the activity of HDACs, leading to histone hyperacetylation, chromatin relaxation, and the re-expression of silenced tumor suppressor genes. This can induce various anti-tumor effects, including cell cycle arrest, differentiation, and apoptosis. HDAC inhibitors are broadly classified based on their chemical structure (e.g., hydroxamic acids, benzamides, cyclic peptides, and aliphatic acids) and their selectivity for different HDAC isoforms.

This guide focuses on this compound, a selective inhibitor of HDAC2 and HDAC3, and compares its activity with pan-HDAC inhibitors such as Vorinostat (SAHA) and Panobinostat (LBH589), and other class-selective inhibitors like Entinostat (MS-275) and Romidepsin (FK228).

Quantitative Performance Data

The following tables summarize the in vitro inhibitory activity of this compound and other selected HDAC inhibitors against various HDAC isoforms and cancer cell lines. It is important to note that the data presented is compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: Inhibitory Activity (IC50) Against HDAC Isoforms

InhibitorChemical ClassHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC4 (nM)HDAC6 (nM)HDAC8 (nM)Selectivity Profile
This compound Benzamide-30[1]16[1]---Selective for HDAC2/3
Vorinostat (SAHA) Hydroxamic Acid10[2][3]-20[2][3]---Pan-HDACi
Entinostat (MS-275) Benzamide243[4]453[4]248[4]>100,000>100,00044,900[5]Class I selective (HDAC1, 2, 3)
Romidepsin (FK228) Cyclic Peptide36[6][7]47[6][7]-510[7]1,400[7]-Primarily Class I (HDAC1/2)
Panobinostat (LBH589) Hydroxamic Acid2.1*-----Pan-HDACi

*Note: Panobinostat is a potent pan-HDAC inhibitor with IC50 values ranging from 2.1 to 531 nM against various HDACs[8].

Table 2: Anti-proliferative Activity (IC50) in Cancer Cell Lines

InhibitorCancer Cell LineCancer TypeIC50
This compound U937, HL60, Kasumi-1Acute Myeloid LeukemiaInduces differentiation and apoptosis at 0.15-1 µM[1]
Vorinostat (SAHA) LNCaPProstate Cancer2.5-7.5 µM[3]
MCF-7Breast Cancer0.75 µM[3]
SW-982Synovial Sarcoma8.6 µM[9]
SW-1353Chondrosarcoma2.0 µM[9]
MV4-11Leukemia0.636 µM[4]
DaudiLymphoma0.493 µM[4]
Entinostat (MS-275) HL-60Leukemia41.5 nM[10]
K562Leukemia-
A549Lung Cancer5.41 µM[4]
B-cell Lymphoma linesB-cell Lymphoma0.5-1 µM[7]
Romidepsin (FK228) U-937Leukemia5.92 nM[6]
K562Leukemia8.36 nM[6]
CCRF-CEMLeukemia6.95 nM[6]
OCI-AML3, SKM-1, MDS-LLeukemia1-1.8 nM (72h)[11]
Panobinostat (LBH589) HHCutaneous T-cell Lymphoma1.8 nM[8]
BT474Breast Cancer2.6 nM[8]
HCT116Colon Cancer7.1 nM[8]
H1299, H526, A549Lung Cancer4-470 nM (median 20 nM)[12][13]
SW-982Synovial Sarcoma0.1 µM[9]
SW-1353Chondrosarcoma0.02 µM[9]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are representative protocols for commonly used assays in the evaluation of HDAC inhibitors.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the HDAC inhibitor (e.g., this compound, Vorinostat) for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.1 N HCl in isopropanol with 10% Triton X-100) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, can be determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells (approximately 1 x 10^6 cells) in a culture flask and treat with the HDAC inhibitor for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.

  • Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1-5 x 10^6 cells/mL.

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (less common).

Mandatory Visualizations

Signaling Pathway Diagram

HDAC_Inhibition_Pathway cluster_epigenetics Epigenetic Regulation cluster_inhibitors HDAC Inhibitors cluster_cellular_effects Cellular Effects HDACs HDACs Histones Histones HDACs->Histones Deacetylation TSG_Expression Tumor Suppressor Gene Expression (e.g., p21) HDACs->TSG_Expression Represses HATs HATs HATs->Histones Acetylation Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin Open_Chromatin Open Chromatin (Transcriptional Activation) Histones->Open_Chromatin Open_Chromatin->TSG_Expression Promotes MI192 This compound (HDAC2/3 selective) MI192->HDACs Inhibits Other_HDACi Other HDACis (e.g., Vorinostat, Entinostat) Other_HDACi->HDACs Inhibits Cell_Cycle_Arrest Cell Cycle Arrest TSG_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis TSG_Expression->Apoptosis

Caption: Mechanism of action of HDAC inhibitors.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays In Vitro Assays start Start: Select Cancer Cell Lines treatment Treat cells with This compound or other HDACis (various concentrations) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis western Western Blot (Protein Expression) treatment->western analysis Data Analysis: - IC50 Calculation - Apoptosis Quantification - Protein Level Changes viability->analysis apoptosis->analysis western->analysis comparison Comparative Analysis of Inhibitor Performance analysis->comparison conclusion Conclusion: Efficacy and Selectivity Profile comparison->conclusion

Caption: General workflow for comparing HDAC inhibitors.

Logical Relationship Diagram

HDACi_Comparison_Logic cluster_mi192 This compound cluster_pan_hdaci Pan-HDAC Inhibitors (e.g., Vorinostat) cluster_classI_hdaci Class I-Selective Inhibitors (e.g., Entinostat) mi192_char Selective HDAC2/3 Inhibitor Benzamide Class mi192_effects Induces Apoptosis in Leukemia Cells mi192_char->mi192_effects comparison Comparison Points: - Potency (IC50) - Selectivity - Cell Line Specificity - Therapeutic Window mi192_char->comparison Compared to pan_char Broad Spectrum Inhibition (Class I, II, IV) Hydroxamic Acid Class pan_effects Broad Anti-tumor Activity Potential for Off-target Effects pan_char->pan_effects pan_char->comparison Compared to classI_char Inhibits HDAC1, 2, 3 Benzamide Class classI_effects More Targeted than Pan-HDACis Reduced Potential for Some Side Effects classI_char->classI_effects classI_char->comparison Compared to

Caption: Logical comparison of HDAC inhibitor classes.

Discussion and Conclusion

This guide provides a comparative overview of this compound and other prominent HDAC inhibitors. This compound distinguishes itself as a selective inhibitor of HDAC2 and HDAC3.[1] This selectivity may offer a more targeted therapeutic approach with a potentially different side-effect profile compared to pan-HDAC inhibitors like Vorinostat and Panobinostat, which inhibit multiple HDAC isoforms.

The quantitative data compiled from various studies highlights the potent anti-proliferative activity of many HDAC inhibitors, often in the nanomolar to low micromolar range. Panobinostat, for instance, demonstrates very high potency across a broad range of cancer cell lines.[8][9][12][13] this compound has shown efficacy in inducing differentiation and apoptosis in acute myeloid leukemia cell lines.[1][14]

The choice of an HDAC inhibitor for a specific cancer type may depend on the particular HDAC isoforms that are dysregulated in that malignancy. The development of isoform-selective inhibitors like this compound represents a key strategy to improve the therapeutic index of HDAC-targeted therapies.[6][8] Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and safety of this compound against other HDAC inhibitors in various cancer models.

The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies. By employing standardized assays, the field can build a more cohesive understanding of the therapeutic potential of novel HDAC inhibitors like this compound.

References

Assessing the In Vivo Specificity of Menin-MLL Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Menin-MLL Interaction: A Key Leukemogenic Driver

The menin-MLL complex acts as a transcriptional regulator, upregulating the expression of key genes such as HOXA9 and MEIS1, which are essential for leukemic cell survival and proliferation. Menin-MLL inhibitors are designed to disrupt this protein-protein interaction, leading to the downregulation of these target genes, inducing differentiation, and ultimately causing apoptosis in leukemia cells.

Menin_MLL_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibition Menin Menin MLL_fusion MLL Fusion Protein Menin->MLL_fusion Interaction DNA DNA (HOXA9, MEIS1 promoters) MLL_fusion->DNA Binds to Transcription Leukemogenic Gene Transcription DNA->Transcription Initiates Leukemia Leukemia Progression Transcription->Leukemia MI_Inhibitor Menin-MLL Inhibitor (e.g., MI-192) MI_Inhibitor->Menin Binds to Menin, prevents MLL interaction Differentiation Cell Differentiation & Apoptosis MI_Inhibitor->Differentiation

Figure 1: Menin-MLL Signaling Pathway and Inhibition.

Comparative In Vivo Specificity of Menin-MLL Inhibitors

Assessing the in vivo specificity of a drug candidate is crucial. This involves evaluating its on-target efficacy and potential off-target activities in a whole-organism context. For menin-MLL inhibitors, this is often demonstrated through selective anti-leukemic activity in animal models and a lack of toxicity to normal tissues.

On-Target Activity in Preclinical Models

The primary measure of in vivo on-target activity for menin-MLL inhibitors is their ability to suppress MLL-r or NPM1m leukemia growth in xenograft or patient-derived xenograft (PDX) mouse models. This is typically correlated with the downregulation of target genes HOXA9 and MEIS1 in tumor tissues.

InhibitorMouse ModelDose and AdministrationKey On-Target FindingsReference
MI-503 MV4;11 (MLL-r AML) xenograft50 mg/kg, daily, intraperitonealSignificant tumor growth inhibition; downregulation of HOXA9 and MEIS1 in tumor tissue.[1][2][1][2]
VTP50469 (precursor to Revumenib)MLL-r ALL PDX120 mg/kg, twice daily, oral gavageDramatic reduction in leukemia burden; suppression of MLL-fusion target genes in vivo.[3][4][3][4]
Ziftomenib (KO-539) MV4;11 (MLL-r AML) xenograft50 mg/kg, daily, oralStrong differentiation effects in engrafted AML cells; downregulation of MEIS1, PBX3, FLT3, and BCL2.[5][5]
Revumenib (SNDX-5613) KMT2Ar or NPM1m R/R acute leukemia (human trial)Dose escalationHallmarks of hematopoietic differentiation observed.[6][6]
Assessment of Off-Target Effects and Toxicity

A favorable safety profile in preclinical toxicology studies and early-phase clinical trials is a strong indicator of in vivo specificity. The absence of significant off-target effects suggests the inhibitor is not interacting with other critical cellular pathways to a detrimental extent.

InhibitorStudy TypeKey Safety/Toxicity FindingsReference
MI-503 Mouse toxicologyProlonged treatment (38 days) induced no toxicity, with no alterations in body weight or morphological changes in liver and kidney.[1] Did not impair normal hematopoiesis in vivo.[1][1]
Revumenib (SNDX-5613) Phase I/II Clinical Trial (AUGMENT-101)Generally well-tolerated. Most common adverse events were nausea, differentiation syndrome (an on-target effect), and QTc prolongation. No patients discontinued due to differentiation syndrome or QTc prolongation.[6][7][6][7]
Ziftomenib (KO-539) Phase I/II Clinical Trial (KOMET-001)Manageable safety profile. Most frequent Grade ≥3 treatment-emergent adverse events were anemia, pneumonia, thrombocytopenia, and neutropenia. Differentiation syndrome was reported and manageable.[8][8]

Experimental Protocols

Detailed experimental protocols are essential for reproducing and comparing findings. Below are generalized methodologies for key experiments cited in this guide.

In Vivo Xenograft Efficacy Studies

This protocol outlines a typical workflow for assessing the anti-tumor activity of a menin-MLL inhibitor in a mouse xenograft model.

Xenograft_Efficacy_Workflow start Start cell_culture 1. Culture MLL-r Leukemia Cells (e.g., MV4;11) start->cell_culture end End implantation 2. Subcutaneous or Intravenous Implantation into Immunocompromised Mice cell_culture->implantation tumor_growth 3. Monitor Tumor Growth or Leukemia Engraftment implantation->tumor_growth grouping 4. Randomize Mice into Treatment and Vehicle Control Groups tumor_growth->grouping treatment 5. Daily Administration of Inhibitor or Vehicle grouping->treatment monitoring 6. Monitor Tumor Volume, Body Weight, and Animal Health treatment->monitoring endpoint 7. Endpoint Analysis: - Tumor weight - Gene expression (qRT-PCR) - Histology monitoring->endpoint data_analysis 8. Statistical Analysis of Results endpoint->data_analysis data_analysis->end

Figure 2: Xenograft Efficacy Study Workflow.

Methodology:

  • Cell Line Preparation: MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13) are cultured under standard conditions.

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used to prevent rejection of human cells.

  • Implantation: A specific number of cells (e.g., 5-10 million) are injected either subcutaneously into the flank for solid tumor formation or intravenously to establish a disseminated leukemia model.

  • Monitoring: Tumor growth is monitored by caliper measurements, or leukemia engraftment is assessed by bioluminescence imaging or flow cytometry of peripheral blood.

  • Treatment: Once tumors reach a specified size or leukemia is established, mice are randomized into treatment and control groups. The inhibitor is administered daily via an appropriate route (e.g., oral gavage, intraperitoneal injection) at predetermined doses. The control group receives a vehicle solution.

  • Endpoint Analysis: At the end of the study, mice are euthanized. Tumors are excised, weighed, and processed for pharmacodynamic analysis, including qRT-PCR for HOXA9 and MEIS1 expression and histological analysis. In disseminated models, bone marrow, spleen, and peripheral blood are analyzed for leukemia burden.

In Vivo Toxicology Assessment

This protocol describes a general approach to evaluating the potential toxicity of a menin-MLL inhibitor in mice.

Methodology:

  • Animal Strain: Healthy mice (e.g., BALB/c or C57BL/6) are used.

  • Dosing: The inhibitor is administered daily for an extended period (e.g., 28-38 days) at doses equivalent to or higher than the efficacious doses.

  • Clinical Observations: Animals are monitored daily for any signs of toxicity, including changes in body weight, food and water consumption, and overall behavior.

  • Hematology and Clinical Chemistry: At the end of the study, blood samples are collected for complete blood counts and analysis of serum chemistry panels to assess organ function (e.g., liver and kidney).

  • Histopathology: Major organs (e.g., liver, kidney, spleen, heart, lungs) are collected, weighed, and subjected to histopathological examination to identify any treatment-related morphological changes.

Conclusion

The available in vivo data for menin-MLL inhibitors such as MI-503, Revumenib, and Ziftomenib demonstrate a high degree of specificity. Their on-target activity is evidenced by the selective inhibition of MLL-r and NPM1m leukemia cell growth in preclinical models, which is consistently associated with the downregulation of key target genes HOXA9 and MEIS1. Furthermore, preclinical toxicology studies and clinical trial data indicate that these inhibitors are generally well-tolerated, with manageable side effects, suggesting a low incidence of significant off-target toxicity. The on-target effect of differentiation syndrome observed in clinical trials further supports the specific mechanism of action of these drugs. While direct in vivo off-target screening against a broad panel of proteins for each compound is not always publicly available, the collective evidence points to a favorable specificity profile for this class of inhibitors, paving the way for their continued development as a promising new therapy for specific, genetically-defined leukemias.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.